Technical Documentation Center

3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Fluorosulfonyl Functionalized Benzoic Acid Building Blocks for Drug Discovery

Abstract The strategic deployment of covalent inhibitors has marked a new era in drug discovery, enabling the pursuit of previously "undruggable" targets and offering distinct advantages in potency and duration of action...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic deployment of covalent inhibitors has marked a new era in drug discovery, enabling the pursuit of previously "undruggable" targets and offering distinct advantages in potency and duration of action.[1] Within the arsenal of electrophilic warheads, the sulfonyl fluoride moiety has emerged as a privileged functional group due to its unique balance of stability and reactivity.[2] This guide provides a comprehensive technical overview of a specific and highly valuable class of building blocks: fluorosulfonyl functionalized benzoic acids. We will delve into the underlying chemical principles, synthesis, and strategic application of these molecules in modern drug discovery workflows, including fragment-based screening and chemoproteomic approaches. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these powerful tools for the discovery of novel covalent therapeutics.

PART 1: The Chemistry and Rationale of Fluorosulfonyl Benzoic Acids
1.1 The Sulfonyl Fluoride Warhead: A Privileged Electrophile

The sulfonyl fluoride group (-SO₂F) is an electrophilic moiety that can form a stable covalent bond with nucleophilic amino acid residues in a protein's binding pocket. Unlike more promiscuous electrophiles, the reactivity of sulfonyl fluorides is highly dependent on the local microenvironment of the protein, offering a pathway to achieving high target selectivity.[2] They are known to react with a range of nucleophilic residues, including lysine, tyrosine, serine, histidine, and threonine, expanding the scope of targetable proteins beyond those with accessible cysteine residues.[2]

The reactivity of the sulfonyl fluoride is influenced by the electronic properties of the aromatic ring to which it is attached. Electron-withdrawing groups on the ring increase the electrophilicity of the sulfur atom, enhancing its reactivity. Conversely, electron-donating groups decrease its reactivity. This tunability is a key advantage in the design of covalent inhibitors, allowing for the fine-tuning of reactivity to balance on-target efficacy with off-target effects.

1.2 The Benzoic Acid Scaffold: A Versatile Anchor

The benzoic acid moiety serves as a versatile and synthetically tractable scaffold for the fluorosulfonyl group. Its carboxylic acid functionality provides a handle for further chemical modifications, enabling the growth of fragment hits into lead compounds. Furthermore, the carboxylate group can engage in important interactions with protein targets, such as hydrogen bonding with basic residues like arginine and lysine.

The relative positioning of the fluorosulfonyl group (ortho, meta, or para) on the benzoic acid ring significantly impacts the molecule's properties:

  • Electronic Effects: The position of the -SO₂F group, a strong electron-withdrawing group, influences the acidity of the carboxylic acid and the reactivity of the sulfonyl fluoride itself.

  • Steric Effects: The substitution pattern dictates the three-dimensional shape of the molecule and how it can be accommodated within a protein's binding site.

While direct comparative studies on the reactivity of the three isomers are not extensively documented, we can infer their relative reactivity based on established principles of physical organic chemistry. The electron-withdrawing nature of the fluorosulfonyl group will increase the acidity of the benzoic acid, with the effect being most pronounced when it is in the ortho and para positions due to resonance effects.[3] This increased acidity can influence the molecule's interaction with its target.

PART 2: Synthesis and Library Generation

The successful application of fluorosulfonyl benzoic acids in drug discovery begins with their synthesis and the creation of diverse fragment libraries.

2.1 Synthesis of Fluorosulfonyl Benzoic Acid Building Blocks

The synthesis of fluorosulfonyl benzoic acids can be achieved through several routes. A common approach involves the conversion of the corresponding sulfonic acid or sulfonyl chloride to the sulfonyl fluoride.

Protocol 1: General Synthesis of a Fluorosulfonyl Benzoic Acid

This protocol outlines a general method for the synthesis of 4-(fluorosulfonyl)benzoic acid from 4-sulfobenzoic acid.

Materials:

  • 4-Sulfobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Potassium fluoride (KF)

  • Suitable solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

  • Conversion to Sulfonyl Chloride: In a round-bottom flask, suspend 4-sulfobenzoic acid in an excess of thionyl chloride. Reflux the mixture for 2-4 hours until the solid has dissolved and the evolution of gas ceases.

  • Removal of Excess Thionyl Chloride: Carefully remove the excess thionyl chloride under reduced pressure.

  • Fluorination: To the resulting crude sulfonyl chloride, add a solution of potassium fluoride in a suitable solvent like DMF. Heat the mixture at a temperature between 80-120°C for 4-8 hours, monitoring the reaction by TLC or LC-MS.

  • Workup and Purification: After the reaction is complete, cool the mixture and pour it into ice water. Acidify with a mineral acid (e.g., HCl) to precipitate the product. Filter the solid, wash with cold water, and dry. The crude product can be purified by recrystallization or column chromatography.

2.2 Design and Synthesis of a Fragment Library

For fragment-based drug discovery (FBDD), a library of diverse fluorosulfonyl benzoic acid derivatives is required. The diversity can be introduced by varying the substitution pattern on the benzoic acid ring.

Table 1: Representative Fluorosulfonyl Benzoic Acid Fragments for a Screening Library

Compound IDStructureIsomerAdditional Substituents
FSB-001paraNone
FSB-002metaNone
FSB-003orthoNone
FSB-004para3-methyl
FSB-005meta4-chloro
FSB-006ortho5-methoxy

The synthesis of these derivatives can be achieved by starting with the appropriately substituted benzoic acid and following a similar synthetic route as described in Protocol 1.

G cluster_synthesis Synthesis of Fluorosulfonyl Benzoic Acid Library start Substituted Benzoic Acids step1 Sulfonation start->step1 step2 Chlorination (e.g., with SOCl₂) step1->step2 step3 Fluorination (e.g., with KF) step2->step3 end Fluorosulfonyl Benzoic Acid Fragment Library step3->end

Caption: Workflow for the synthesis of a fluorosulfonyl benzoic acid fragment library.

PART 3: Application in Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel starting points for drug development.[4] Fluorosulfonyl benzoic acids are excellent candidates for FBDD due to their relatively small size and the presence of a reactive warhead.

3.1 Biophysical Screening for Hit Identification

Several biophysical techniques can be employed to screen a fragment library against a target protein to identify binders.

Protocol 2: Biophysical Screening using Surface Plasmon Resonance (SPR)

Objective: To identify fluorosulfonyl benzoic acid fragments that bind to a target protein.

Materials:

  • Purified target protein

  • Fluorosulfonyl benzoic acid fragment library

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the surface of an SPR sensor chip according to the manufacturer's instructions.

  • Fragment Screening: Prepare solutions of the fragment library compounds in the running buffer. Inject the fragment solutions over the immobilized protein surface and a reference surface.

  • Data Analysis: Monitor the change in the SPR signal (response units) upon fragment binding. Fragments that show a significant and concentration-dependent binding response are considered hits.

  • Affinity Determination: For the identified hits, perform a full kinetic analysis by injecting a range of fragment concentrations to determine the association (ka) and dissociation (kd) rates, and to calculate the equilibrium dissociation constant (KD).

3.2 Hit Validation and Characterization

Once initial hits are identified, they must be validated to confirm their binding mode and covalent modification of the target.

Protocol 3: Intact Protein Mass Spectrometry for Covalent Modification

Objective: To confirm that a hit fragment covalently modifies the target protein.

Materials:

  • Purified target protein

  • Hit fragment compound

  • Incubation buffer (e.g., PBS, pH 7.4)

  • LC-MS system

Procedure:

  • Incubation: Incubate the target protein with an excess of the hit fragment at a controlled temperature (e.g., 37°C) for a defined period. Include a control sample with the protein and vehicle (e.g., DMSO).

  • Sample Preparation: Quench the reaction and desalt the protein sample.

  • LC-MS Analysis: Analyze the samples by LC-MS.

  • Data Analysis: Deconvolute the mass spectra to determine the molecular weight of the protein in the control and treated samples. An increase in mass in the treated sample corresponding to the molecular weight of the fragment confirms covalent modification.[5]

G cluster_screening Covalent Fragment Screening Workflow Library Fluorosulfonyl Benzoic Acid Fragment Library Screening Biophysical Screening (e.g., SPR, NMR) Library->Screening Hits Initial Hits Screening->Hits Validation Hit Validation (Intact Mass Spec) Hits->Validation Covalent_Hits Confirmed Covalent Hits Validation->Covalent_Hits Optimization Structure-Activity Relationship (SAR) & Lead Optimization Covalent_Hits->Optimization Lead Lead Compound Optimization->Lead

Caption: A typical workflow for a covalent fragment screening campaign.

PART 4: Chemoproteomics for Target Identification and Engagement

For covalent inhibitors, it is crucial to understand their proteome-wide selectivity. Chemoproteomics provides a powerful set of tools for this purpose.[6]

4.1 Synthesis of a Chemoproteomic Probe

A chemoproteomic probe based on a fluorosulfonyl benzoic acid scaffold can be synthesized by incorporating a reporter tag, such as an alkyne or biotin, via the carboxylic acid functionality.

Protocol 4: Synthesis of an Alkyne-Tagged Chemoproteomic Probe

Objective: To synthesize a probe for use in chemoproteomic experiments.

Materials:

  • 4-(Fluorosulfonyl)benzoic acid

  • Propargylamine

  • Peptide coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF)

Procedure:

  • Activation: In a round-bottom flask, dissolve 4-(fluorosulfonyl)benzoic acid in DMF. Add HATU, HOBt, and DIPEA and stir for 15-30 minutes to activate the carboxylic acid.

  • Coupling: Add propargylamine to the reaction mixture and stir at room temperature overnight.

  • Workup and Purification: Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography to yield the alkyne-tagged probe.

4.2 Target Identification using Chemoproteomics

Protocol 5: In-situ Proteome Profiling

Objective: To identify the protein targets of a fluorosulfonyl benzoic acid probe in a cellular context.

Materials:

  • Cells of interest

  • Alkyne-tagged chemoproteomic probe

  • Lysis buffer

  • Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)

  • Streptavidin beads

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Cell Treatment: Treat live cells with the alkyne-tagged probe or a vehicle control.

  • Cell Lysis: Harvest and lyse the cells.

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the probe-labeled proteins.[5]

  • Enrichment: Enrich the biotinylated proteins using streptavidin beads.

  • On-Bead Digestion: Wash the beads extensively to remove non-specific binders and then digest the enriched proteins into peptides with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Identify the enriched proteins by searching the MS/MS data against a protein database. Proteins that are significantly enriched in the probe-treated sample compared to the control are considered potential targets.

PART 5: Conclusion and Future Perspectives

Fluorosulfonyl functionalized benzoic acid building blocks represent a powerful and versatile tool in the modern drug discoverer's arsenal. Their tunable reactivity, synthetic accessibility, and ability to target a broad range of nucleophilic amino acids make them ideal for the development of novel covalent inhibitors. The integration of these building blocks with fragment-based screening and advanced chemoproteomic platforms provides a robust workflow for hit identification, validation, and selectivity profiling. As our understanding of the "undruggable" proteome expands, the strategic application of these privileged electrophilic fragments will undoubtedly play a pivotal role in the discovery of next-generation therapeutics.

References
  • β-Fluorovinylsulfonamide as a Highly Reactivity- and Structure-Tunable Electrophile for Covalent Targeting of Proteins. Request PDF - ResearchGate.[Link]

  • Optimized Covalent Fragment Library for Drug Discovery. IRBM Medicinal Chemistry.[Link]

  • Chemoproteomics, A Broad Avenue to Target Deconvolution. PMC - NIH.[Link]

  • Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue. PMC.[Link]

  • Development of a Fluorine Labelled Fragment Library. Fisher Scientific.[Link]

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. PMC.[Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PMC.[Link]

  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PMC.[Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.[Link]

  • Biophysical screening in fragment-based drug design: a brief overview. ResearchGate.[Link]

  • Synthesis of Multifunctional Probes for Targeted Chemical Proteomics. Macquarie University.[Link]

  • The 3F Library: Fluorinated Fsp3 -Rich Fragments for Expeditious 19 F NMR Based Screening. PubMed.[Link]

  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv.[Link]

  • Processes for the preparation of fluorinated benzoic acids.
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses.[Link]

  • Using mass spectrometry chemoproteomics to advance covalent drug development. News-Medical.Net.[Link]

  • Chemoproteomic strategies for drug target identification. ResearchGate.[Link]

  • The rise of covalent inhibitors in strategic therapeutic design. CAS.[Link]

  • Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. ACS Publications.[Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids. PMC - NIH.[Link]

  • Recent trends in drug discovery of covalent binders: - can we move beyond cysteine? Oncodesign Services.[Link]

  • (PDF) Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. ResearchGate.[Link]

  • High-throughput drug target discovery using a fully automated proteomics sample preparation platform. Chemical Science (RSC Publishing).[Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI.[Link]

  • Recent advances in the development of covalent inhibitors. PMC.[Link]

  • Preparation of benzoic acid of high purity. nvlpubs.nist.gov.[Link]

  • Fragment screening by X-ray crystallography. Brenk lab - UiB.[Link]

  • Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers.[Link]

  • Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather Than meta-Directors In Electrophilic Aromatic Substitution. Swarthmore College.[Link]

  • Ortho, Para, Meta. Chemistry Steps.[Link]

Sources

Exploratory

Leveraging 3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic Acid for Next-Generation Covalent Inhibitor Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The paradigm of covalent drug discovery is undergoing a significant transformation, moving beyond its traditional relia...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract The paradigm of covalent drug discovery is undergoing a significant transformation, moving beyond its traditional reliance on cysteine-targeting electrophiles to embrace a broader range of amino acid targets. This evolution has been propelled by the development of novel reactive moieties, or "warheads," that can engage non-catalytic residues, thereby unlocking a larger portion of the druggable proteome. Among these, the sulfonyl fluoride group has emerged as a privileged warhead due to its unique balance of aqueous stability and context-dependent reactivity with a variety of nucleophilic amino acids.[1][2] This guide provides an in-depth technical exploration of 3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid, a trifunctional building block uniquely positioned to accelerate the design and synthesis of innovative covalent inhibitors. We will dissect its chemical attributes, outline a strategic workflow from library synthesis to cellular target engagement, and provide detailed, field-proven protocols to empower researchers in this exciting frontier of medicinal chemistry.

The Evolving Landscape of Covalent Inhibition

From Irreversible Blockbusters to Targeted Therapeutics

Covalent inhibitors, which form a stable chemical bond with their protein target, have long been a cornerstone of pharmacology. While early examples were often discovered serendipitously, a modern resurgence in the field is driven by a rational design approach that leverages the potential for high potency, prolonged duration of action, and improved selectivity.

The Dominance and Limitations of Cysteine-Targeting

The majority of contemporary covalent drug discovery has centered on targeting cysteine residues.[3][4] The high nucleophilicity of the cysteine thiol/thiolate makes it an attractive target for relatively mild electrophiles like acrylamides. However, the fact that many protein binding sites lack a proximal cysteine residue significantly limits the general applicability of this approach, leaving a vast expanse of the proteome inaccessible to this modality.[3][5]

The Emergence of SuFEx Chemistry for "Beyond-Cysteine" Targeting

To address this limitation, there is a pressing need for new chemistries that can engage alternative amino acid residues. Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has risen to this challenge, introducing warheads capable of site-selectively targeting tyrosine, lysine, histidine, serine, and threonine.[3][4][6] This expansion of the covalent targeting toolkit is critical for developing novel therapeutics, including induced-proximity modulators and inhibitors of protein-protein interactions.[3]

Dissecting the Warhead: The Chemistry of the Sulfonyl Fluoride Moiety

Mechanism of Action: Covalent Modification of Nucleophilic Residues

Sulfonyl fluorides (SFs) are privileged electrophilic warheads that can form stable covalent bonds with a variety of nucleophilic amino acid side chains.[2][7] The reaction proceeds via a nucleophilic attack by the amino acid residue on the sulfur atom, leading to the displacement of the fluoride ion—a process known as Sulfur(VI) Fluoride Exchange (SuFEx). The unique microenvironment of a protein's binding pocket, which can correctly position the nucleophile and stabilize the transition state, is crucial for templating this reactivity. This context-dependence is a key source of selectivity for SF-based inhibitors.

Mechanism of covalent modification by a sulfonyl fluoride warhead.
"Goldilocks" Reactivity: Balancing Stability and Potency

A critical feature of an effective covalent warhead is its "Goldilocks" reactivity—it must be stable enough to avoid indiscriminate off-target reactions in the aqueous, nucleophile-rich cellular environment, yet reactive enough to engage its intended target efficiently.[3] Sulfonyl fluorides excel in this regard. Their relative stability in aqueous systems minimizes off-target effects, while proximity-induced reactivity within a specific binding pocket allows for potent and selective target modification.[2][7] The fluoride leaving group is also considered safe, even at millimolar concentrations.[3]

The Trifunctional Building Block: 3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic Acid

This specific molecule is a highly valuable intermediate for constructing libraries of potential covalent inhibitors. Its structure provides three distinct points for chemical manipulation, allowing for a modular and efficient approach to drug design.

Chemical Structure and Properties
PropertyValue
Molecular Formula C₇H₃BrClFO₂S
Molecular Weight 297.52 g/mol
IUPAC Name 3-bromo-2-chloro-5-(fluorosulfonyl)benzoic acid
Key Moieties Carboxylic Acid (-COOH), Sulfonyl Fluoride (-SO₂F), Aryl Bromide, Aryl Chloride
The Three Pillars of Functionality

The strategic arrangement of functional groups on the benzoic acid scaffold makes this compound an ideal starting point for fragment-based drug discovery and lead optimization.

Inhibitor_Development_Workflow start Start: 3-Bromo-2-chloro-5- (fluorosulfonyl)benzoic acid synthesis Step 1: Library Synthesis (Parallel Cross-Coupling) start->synthesis screening Step 2: Covalent Engagement Screen (Intact Protein MS) synthesis->screening validation Step 3: Site of Modification Mapping (LC-MS/MS Peptide Mapping) screening->validation Identify Hits cellular Step 4: In-Cellulo Validation (Cellular Target Engagement Assay) validation->cellular Confirm Site hit Validated Covalent Hit cellular->hit

Workflow for developing covalent inhibitors from the trifunctional scaffold.
Step 1: Library Synthesis via Parallel Chemistry

The primary advantage of the bromo substituent is its suitability for high-throughput synthesis. Palladium-catalyzed cross-coupling reactions can be performed in parallel format (e.g., 96-well plates) to rapidly generate a diverse library of compounds where the bromo position is replaced with various aryl, heteroaryl, or alkyl groups.

Protocol: Suzuki-Miyaura Coupling for Scaffold Diversification

  • Reaction Setup: To an array of reaction vials, add 3-bromo-2-chloro-5-(fluorosulfonyl)benzoic acid (1.0 eq), the desired boronic acid or ester (1.2 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Solvent: Add a degassed solvent mixture, typically 1,4-dioxane/water or DME/water.

  • Catalyst: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq) or a more active pre-catalyst like Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos).

  • Reaction: Seal the vials and heat the reaction mixture to 80-100 °C for 4-12 hours, monitoring by LC-MS.

  • Work-up & Purification: Upon completion, cool the reactions, dilute with an organic solvent (e.g., ethyl acetate), and wash with aqueous acid and brine. The crude products can then be purified using parallel flash chromatography or preparative HPLC.

Step 2: Screening for Covalent Engagement

Initial screening aims to quickly identify which library members form a covalent bond with the target protein. Intact protein mass spectrometry is the ideal high-throughput method for this purpose. [8][9] Protocol: Intact Protein Mass Spectrometry for Hit Identification

  • Incubation: Incubate the purified target protein (e.g., 1-5 µM) with each library compound (e.g., 10-50 µM) in a suitable buffer (e.g., HEPES or PBS) at a controlled temperature (e.g., room temperature or 37 °C) for a defined period (e.g., 1-4 hours). Include a DMSO-only control.

  • Sample Preparation: Quench the reaction if necessary. Desalt the sample using a C4 ZipTip or a rapid solid-phase extraction method to remove non-covalently bound inhibitors and buffer salts. [8]3. Mass Analysis: Analyze the desalted protein by direct infusion or rapid LC-MS on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis: Deconvolute the resulting mass spectra to obtain the intact protein mass. A mass shift corresponding to the molecular weight of the inhibitor fragment (minus HBr from the starting material) confirms covalent adduct formation. The relative peak heights of the unmodified and modified protein can be used to estimate the percent of protein bound. [8][10]

Step 3: Target Validation and Site-of-Modification Mapping

Once hits are identified, the next crucial step is to determine the exact amino acid residue that has been modified. This is accomplished using a bottom-up proteomics approach. [9][11] Protocol: Bottom-Up Proteomics (LC-MS/MS) for Adduct Site Identification

  • Reaction & Denaturation: Prepare a larger-scale reaction of the protein with the hit compound. After incubation, denature the protein with urea or guanidine-HCl and reduce disulfide bonds with DTT.

  • Alkylation: Alkylate free cysteine residues with iodoacetamide (IAM) to prevent disulfide scrambling and to differentiate them from the covalently modified residue (if it is not cysteine).

  • Digestion: Dilute the sample to reduce the denaturant concentration and digest the protein into smaller peptides using a protease, typically trypsin, overnight.

  • LC-MS/MS Analysis: Analyze the peptide mixture using a nanoflow liquid chromatography system coupled to a tandem mass spectrometer. [11]The instrument will perform data-dependent acquisition, selecting peptide ions for fragmentation (MS/MS).

  • Data Analysis: Search the MS/MS spectra against the protein's sequence using specialized software (e.g., MaxQuant, Proteome Discoverer). The search parameters must include a variable modification on potential nucleophilic residues (Tyr, Lys, Ser, Thr, His) corresponding to the mass of the covalently attached fragment. Identification of fragment ions (b- and y-ions) containing this mass shift will pinpoint the precise site of modification. [12]

Step 4: In-Cellulo Target Engagement and Kinetic Analysis

The ultimate test for a covalent inhibitor is its ability to engage the target in a complex cellular environment. Advanced targeted proteomics methods can quantify this engagement. [13] Protocol: Cellular Target Engagement Assay using Targeted Proteomics

  • Cell Treatment: Treat cultured cells with the covalent inhibitor at various concentrations and for different time points. Include a vehicle control.

  • Lysis and Digestion: Harvest the cells, lyse them to release the proteome, and digest the proteins into peptides as described in the bottom-up protocol.

  • Targeted MS Analysis: Instead of a data-dependent scan, use a targeted method like Parallel Reaction Monitoring (PRM) or Multiple Reaction Monitoring (MRM) to specifically quantify the modified and unmodified versions of the target peptide identified in the previous step. [13]4. Quantification: The ratio of the modified peptide to the total (modified + unmodified) peptide provides a direct measure of target occupancy in the cell. This allows for the determination of cellular IC₅₀ values and on-rates (k_inact/K_I), which are critical parameters for ranking compounds. [9]

Conclusion and Future Outlook

The rational design of covalent inhibitors targeting residues beyond cysteine is a rapidly advancing field with the potential to significantly expand the druggable proteome. [4]Trifunctional building blocks like 3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid are invaluable tools in this endeavor. By providing a stable, reactive warhead, a versatile binding/linking element, and a strategic point for synthetic diversification, this compound serves as an ideal starting point for the efficient construction and evaluation of novel covalent therapeutics. The integration of parallel synthesis with advanced mass spectrometry workflows, as outlined in this guide, provides a clear and robust pathway from initial concept to a validated cellular hit, accelerating the discovery of next-generation medicines.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. PMC - NIH. [Link]

  • Amarante, J. F., et al. (2023). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. PMC - NIH. [Link]

  • Various Authors. (2011-2018). Sulfonyl fluorides as privileged warheads in chemical biology - Semantic Scholar. Semantic Scholar. [Link]

  • Amarante, J. F., et al. (2023). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Publishing. [Link]

  • Lin, X., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]

  • Jones, L. H., & Amante, J. F. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Taylor & Francis Online. [Link]

  • ACS Editors. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. ACS Publications. [Link]

  • Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Publishing. [Link]

  • GERTMAN, H., et al. (2020). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. PMC - NIH. [Link]

  • Guttilla, I. K., et al. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. PubMed. [Link]

  • Jones, L. H., & Amante, J. F. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. PubMed. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. SciSpace. [Link]

  • Various Authors. (2023). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery | Request PDF. ResearchGate. [Link]

  • Zhang, W., et al. (2025). Fast and Site-Specific Covalent Targeting of Proteins by Arylfluorosulfate-Modified Aptamers. Journal of the American Chemical Society. [Link]

  • ACS Editors. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. PubMed - NIH. [Link]

  • Cohen, S. M., et al. (2015). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. PubMed. [Link]

  • Zhang, C., et al. (2023). Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry. [Link]

  • Britton, D., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]

  • ResearchGate Member. (2020). LC-MS/MS analysis of covalent protein–drug adducts. ResearchGate. [Link]

  • Parker, C. G., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC - NIH. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]

  • de Bruin, G., et al. (2020). Technologies for Direct Detection of Covalent Protein–Drug Adducts. PMC - NIH. [Link]

  • Domainex Team. (n.d.). Covalent inhibitor drug discovery. Domainex. [Link]

Sources

Foundational

Technical Deep Dive: Reactivity & Applications of 3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic Acid

The following technical guide details the reactivity profile, synthetic utility, and experimental handling of 3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid . This guide is structured for medicinal chemists and process...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile, synthetic utility, and experimental handling of 3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid . This guide is structured for medicinal chemists and process scientists utilizing this scaffold for covalent inhibitor design, PROTAC linker synthesis, or diversity-oriented synthesis (DOS).

Executive Summary: The Tri-Orthogonal Scaffold

3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid represents a high-value "tri-orthogonal" pharmacophore. Unlike standard building blocks, it possesses three distinct reactive handles that can be engaged sequentially without the need for extensive protecting group manipulations.

  • Handle A (C5-SO₂F): A Sulfur(VI) Fluoride Exchange (SuFEx) hub. It serves as a "sleeping" electrophile—stable to standard aqueous workups and Pd-catalysis but reactive toward specific nucleophiles under activation.

  • Handle B (C3-Br): A site for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). It is electronically activated by the electron-deficient ring and sterically distinct from the C2-chloride.

  • Handle C (C1-COOH): A classic anchor for amide/ester formation, directing the vector of the pharmacophore.

This guide delineates the precise order of operations required to exploit these handles, preventing "reactivity collisions."

Electronic & Steric Landscape

Understanding the micro-environment of each substituent is critical for predicting side reactions.

PositionSubstituentElectronic EffectSteric EnvironmentReactivity Prediction
C1 Carboxyl (-COOH)Electron Withdrawing (EWG)Crowded by C2-ClHigh: Standard amide coupling; potential steric hindrance requires potent coupling agents (e.g., HATU).
C2 Chlorine (-Cl)Weakly DeactivatingVery High: Flanked by C1-COOH and C3-BrLow: Kinetic dead-end. Resistant to oxidative addition; protects C1-COOH conformation.
C3 Bromine (-Br)Weakly DeactivatingModerate: Flanked by C2-ClHigh: Primary site for Pd(0) oxidative addition.
C5 Fluorosulfonyl (-SO₂F)Strong EWGLow: Meta to other groupsTunable: Stable to hydrolysis; reactive only upon specific activation (SuFEx).

Reactivity Module 1: The SuFEx Hub (C5-SO₂F)

The sulfonyl fluoride moiety is the defining feature of this scaffold. Unlike sulfonyl chlorides, which hydrolyze rapidly, the -SO₂F group is remarkably stable due to the strength of the S-F bond and the low polarizability of fluorine.

Mechanism of Activation

The -SO₂F group undergoes exchange only when the fluoride is assisted by a stabilizing interaction (e.g., with a proton or silyl group) or when the sulfur center is activated by a Lewis acid.

  • Silyl Ether Activation: Reacts with aryl silyl ethers (Ar-O-SiR₃) catalyzed by fluoride sources (e.g., TBAF, CsF) or bifluoride ([BTMG][HF₂]).

  • Calcium-Mediated Activation: Reacts with amines using Ca(NTf₂)₂ as a Lewis acid catalyst to form sulfonamides.

Stability Window
  • pH Tolerance: Stable at pH 1–10 at room temperature.

  • Thermal Tolerance: Generally stable up to 100°C in non-nucleophilic solvents.

  • Incompatibility: Avoid strong nucleophiles (e.g., alkoxides, Grignards) without specific activation, as they can attack the sulfur center.

Critical Insight: The C5-SO₂F group is orthogonal to Suzuki coupling conditions. You can perform a Pd-catalyzed reaction at C3-Br using aqueous carbonate bases without hydrolyzing the C5-SO₂F, provided the temperature does not exceed 80°C for prolonged periods.

Reactivity Module 2: Selective Cross-Coupling (C3-Br vs. C2-Cl)

The scaffold features two halogens. Selectivity is governed by bond dissociation energy (C-Br < C-Cl) and steric accessibility.

The Selectivity Hierarchy
  • C3-Br (Fastest): The C-Br bond is weaker and located at a less hindered meta-position relative to the anchor (COOH). Oxidative addition of Pd(0) occurs here first.

  • C2-Cl (Slowest): The C-Cl bond is stronger. Crucially, it is "ortho-locked" between the carboxylic acid and the bromine. Even after C3 functionalization, the C2-Cl often remains inert, serving as a structural spacer rather than a reactive handle.

Recommended Catalyst Systems
  • For C3-Br Coupling: Use mild, bulky phosphine ligands (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄ ) with mild bases (Na₂CO₃) to ensure reaction only occurs at the bromide.

  • Avoid: Highly active precatalysts like Pd-PEPPSI-IPr or XPhos-Pd-G2 at high temperatures, as these might force oxidative addition at the C2-chloride or degrade the SO₂F group.

Experimental Protocols

Protocol A: Selective Suzuki Coupling at C3-Br

Target: Functionalization of the bromine while preserving the SO₂F and C2-Cl.

  • Reagents: Scaffold (1.0 equiv), Aryl Boronic Acid (1.1 equiv), Pd(dppf)Cl₂ (0.05 equiv), Na₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1). Note: Deoxygenate thoroughly.

  • Procedure:

    • Charge reaction vessel with solids and purge with Argon.

    • Add degassed solvents.

    • Heat to 60–70°C for 4–6 hours. Do not reflux aggressively to protect the SO₂F.

    • Monitor by LC-MS.[1][2] The SO₂F peak should remain intact (distinctive mass signature).

  • Workup: Dilute with EtOAc, wash with 1M HCl (to protonate the COOH), dry over Na₂SO₄.

Protocol B: SuFEx Amidation of C5-SO₂F

Target: Conversion of Sulfonyl Fluoride to Sulfonamide.

  • Reagents: Scaffold (1.0 equiv), Amine (1.2 equiv), DIPEA (2.0 equiv).

  • Catalyst: Ca(NTf₂)₂ (10 mol%) or DABCO (20 mol%).

  • Solvent: Acetonitrile (MeCN) or DCM.

  • Procedure:

    • Dissolve scaffold and amine in MeCN.

    • Add base and catalyst.[3][4]

    • Stir at Room Temperature for 2–12 hours.

    • Note: If the amine is unreactive, heat to 50°C.

  • Validation: ¹⁹F NMR is the gold standard. Disappearance of the sulfonyl fluoride signal (~ +65 ppm) confirms conversion.

Visualization: Reactivity & Workflow

Diagram 1: The Tri-Orthogonal Reactivity Map

This diagram illustrates the distinct activation modes for each functional group.

ReactivityMap Core 3-Bromo-2-chloro-5- (fluorosulfonyl)benzoic acid COOH C1-COOH (Amide Anchor) Core->COOH Standard Coupling (HATU/EDC) Br C3-Br (Cross-Coupling) Core->Br Pd-Catalysis (Suzuki/Buchwald) SO2F C5-SO2F (SuFEx Hub) Core->SO2F SuFEx Click (Ca(NTf2)2 / Silyl) COOH_Cond Stable to Pd/SuFEx Can be done 1st or 3rd COOH->COOH_Cond Br_Cond Selective over Cl Use mild base Br->Br_Cond SO2F_Cond Orthogonal to COOH/Br Stable to H2O SO2F->SO2F_Cond

Caption: Orthogonal reactivity channels allowing sequential functionalization without protecting groups.

Diagram 2: Logical Synthesis Flowchart

A decision tree for sequencing reactions based on target molecule needs.

SynthesisFlow Start Start: 3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid Decision Does target require high-temp Pd coupling? Start->Decision PathA Path A: C3-Br Coupling First (Protect SO2F integrity) Decision->PathA Yes (Robust target) PathB Path B: C1-Amide Coupling First (If amine is sensitive to Pd) Decision->PathB No (Sensitive amine) StepA1 1. Suzuki Coupling (60°C) Preserves SO2F PathA->StepA1 StepB1 1. Amide Coupling (COOH) PathB->StepB1 StepA2 2. Amide Coupling (COOH) StepA1->StepA2 StepA3 3. SuFEx Activation (SO2F) Final covalent warhead install StepA2->StepA3 Final Final Functionalized Pharmacophore StepA3->Final StepB2 2. Suzuki Coupling (C3-Br) StepB1->StepB2 StepB3 3. SuFEx Activation (SO2F) StepB2->StepB3 StepB3->Final

Caption: Recommended operational sequences to maximize yield and minimize side reactions.

Quantitative Data Summary

ParameterValue/CharacteristicContext
Molecular Weight ~317.5 g/mol Fragment-like, suitable for FBDD.
ClogP ~2.5Moderate lipophilicity, good membrane permeability potential.
pKa (COOH) ~2.8–3.2Lower than benzoic acid (4.2) due to EWG (Br, Cl, SO₂F).
¹⁹F NMR Shift +60 to +65 ppmDistinctive diagnostic peak for SO₂F integrity.
Suzuki Selectivity >20:1 (Br:Cl)Under mild conditions (Pd(dppf)Cl₂, 60°C).

References

  • SuFEx Chemistry Fundamentals

    • Dong, J., Sharpless, K. B., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.
  • Reactivity of Aryl Sulfonyl Fluorides

    • Narayanam, M. K., et al. "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science, 2020.
  • Selective Halogen Cross-Coupling

    • Littke, A. F., & Fu, G. C.[5] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002.

  • Calcium-Catalyzed SuFEx

    • Mahajan, J. P., et al. "Calcium(II)-Catalyzed Sulfur(VI) Fluoride Exchange (SuFEx) Reaction of Sulfonyl Fluorides with Amines." Organic Letters, 2022.[5]

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for derivatives of 3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid

Application Note: AN-SX-05 A Multi-Vector Derivatization Guide for Fragment-Based Drug Discovery (FBDD) Abstract & Strategic Overview 3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid represents a high-value "linchpin" sca...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SX-05

A Multi-Vector Derivatization Guide for Fragment-Based Drug Discovery (FBDD)

Abstract & Strategic Overview

3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid represents a high-value "linchpin" scaffold for medicinal chemistry. Its utility lies in its orthogonal reactivity profile , allowing researchers to sequentially functionalize three distinct vectors without protecting group manipulations.

This guide details the protocols for exploiting this "Tri-Vector" system:

  • Vector A (C-1 Carboxyl): Amide coupling for linker attachment or scaffolding.

  • Vector B (C-3 Bromide): Regioselective cross-coupling (Suzuki-Miyaura) for core extension.[1]

  • Vector C (C-5 Sulfonyl Fluoride): Sulfur(VI) Fluoride Exchange (SuFEx) for "click" ligation or covalent warhead installation.

Key Chemical Logic: The stability of the sulfonyl fluoride (–SO₂F) moiety is the cornerstone of this workflow.[2] Unlike sulfonyl chlorides, the –SO₂F group is resistant to hydrolysis, reduction, and typical palladium-catalyzed cycle conditions, allowing it to be carried through early synthetic steps as a "sleeping" functional group until activation is desired [1].

Orthogonal Reactivity Map

The following diagram illustrates the non-interfering pathways available for this scaffold.

OrthogonalReactivity Core 3-Bromo-2-chloro-5- (fluorosulfonyl)benzoic acid PathA Vector A: Amide Coupling (C-1 Carboxyl) Core->PathA HATU/Amine Steric Challenge PathB Vector B: Cross-Coupling (C-3 Bromide) Core->PathB Pd(0)/Boronic Acid Br > Cl Selectivity PathC Vector C: SuFEx Ligation (C-5 Sulfonyl Fluoride) Core->PathC Silyl Ether/DBU or Amine/Ca(NTf2)2 ProdA Amide Linker (Stable -SO2F) PathA->ProdA ProdB Biaryl Core (Selective > C-Cl) PathB->ProdB ProdC Sulfonate/Sulfonamide (Covalent Hub) PathC->ProdC

Caption: Figure 1. The Tri-Vector reactivity map highlighting the independent functionalization pathways.

Detailed Experimental Protocols
Protocol A: Amide Coupling (The Anchor)

Challenge: The chlorine atom at C-2 creates significant steric hindrance for the carboxylic acid at C-1. Standard EDC/NHS couplings often fail or proceed slowly. Solution: Acid chloride activation is recommended for sterically encumbered amines, while HATU works for primary aliphatic amines.

Step-by-Step Methodology:

  • Activation: To a suspension of the starting acid (1.0 equiv) in anhydrous DCM (0.2 M) at 0°C, add oxalyl chloride (1.5 equiv) dropwise, followed by a catalytic amount of DMF (2 drops).

    • Note: Gas evolution (CO/CO₂) will be vigorous. Ensure proper venting.

  • Formation: Stir at room temperature for 2 hours until the solution becomes clear (indicative of acid chloride formation).

  • Concentration: Remove volatiles under reduced pressure (keep bath < 40°C) to avoid thermal instability of the intermediate.

  • Coupling: Redissolve the residue in anhydrous THF. Add the amine (1.1 equiv) and DIPEA (3.0 equiv) at 0°C.

  • Workup: After 4 hours, quench with 1N HCl. The –SO₂F group is stable to brief acidic washes. Extract with EtOAc.

  • Validation: Check LCMS for mass (M+H). The –SO₂F group typically shows a characteristic cleavage pattern or is silent depending on ionization mode.

Protocol B: Regioselective Suzuki-Miyaura Coupling

Challenge: Differentiating between the C-3 Bromine and C-2 Chlorine. Mechanism: Oxidative addition of Pd(0) occurs preferentially at the C-Br bond due to the weaker bond dissociation energy compared to C-Cl. The bulky C-2 Chlorine actually aids this selectivity by twisting the ring, making the C-Br more accessible to the catalyst than the sterically shielded C-Cl [2].

Step-by-Step Methodology:

  • Setup: In a microwave vial, combine the 3-bromo-derivative (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent: Add a mixture of 1,4-Dioxane/Water (4:1, 0.1 M).

  • Degassing: Sparge with Argon for 10 minutes. Critical Step: Oxygen poisons the catalyst and promotes homocoupling.

  • Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%). This bidentate ligand prevents ligand exchange and enhances stability.

  • Reaction: Heat to 80°C for 4–6 hours. (Monitor by TLC/LCMS).[1]

    • Stop Condition: Stop when the starting bromide is consumed. Prolonged heating may force oxidative addition into the C-Cl bond.

  • Purification: Filter through Celite. The product retains the C-2 Cl and C-5 SO₂F groups.

Protocol C: SuFEx "Click" Chemistry

Challenge: Activating the stable –SO₂F bond only when desired. Mechanism: The Sulfur(VI) center is activated by specific Lewis bases (like DBU) or silyl activators, allowing nucleophilic attack by phenols (via silyl ethers) or amines [3].

Option C1: Synthesis of Aryl Fluorosulfates (SuFEx Ligation with Phenols)

  • Reagents: Combine the sulfonyl fluoride scaffold (1.0 equiv) and the Aryl-Silyl Ether (Ar-OTMS, 1.1 equiv) in Acetonitrile.

  • Catalyst: Add DBU (10 mol%) or BTPP (5 mol%).

  • Conditions: Stir at Room Temperature for 1 hour.

  • Observation: The reaction is usually quantitative. The driving force is the formation of the strong Si-F bond (TMS-F gas/byproduct).

Option C2: Sulfonamide Synthesis (Reaction with Amines) Note: Sulfonyl fluorides are less reactive toward amines than sulfonyl chlorides.

  • Reagents: Combine scaffold (1.0 equiv) and Amine (1.2 equiv).

  • Additive: Add Calcium Triflimide, Ca(NTf₂)₂ (20 mol%) and DABCO (2 equiv).

  • Mechanism: The Ca²⁺ activates the fluoride leaving group, facilitating the substitution [4].

Data Presentation & QC

Table 1: Reaction Compatibility Matrix Green = Compatible, Red = Incompatible/Side Reactions

Reagent / ConditionC-1 CarboxylC-3 BromideC-2 ChlorideC-5 Sulfonyl Fluoride
Aq. NaOH (1M) DeprotonatesStableStableHydrolysis Risk (Slow)
Aq. HCl (1M) StableStableStableStable
Pd(PPh₃)₄ / 80°C StableReacts Stable (Slow)Stable
LiAlH₄ / Reduction Reduces to AlcoholDebromination riskStableReduces to Thiol
Amine / 25°C Salt FormationStableStableStable (Requires Activation)

Analytical Expectations:

  • ¹⁹F NMR: The –SO₂F group appears as a distinct singlet around +65 ppm (vs. CFCl₃). Disappearance of this peak confirms SuFEx ligation.

  • ¹H NMR: Look for the two aromatic protons. In the starting material, they appear as doublets (J ~ 2.0-2.5 Hz) due to meta-coupling.

SuFEx Activation Pathway Diagram

The following diagram details the mechanism for the SuFEx activation using silyl ethers, a hallmark of this scaffold's utility.

SuFExMechanism Start Sulfonyl Fluoride (R-SO2-F) Transition Pentacoordinate Sulfur Intermediate Start->Transition Nucleophilic Attack Activator Silyl Ether (Ar-O-TMS) + DBU Activator->Transition Product Sulfonate Ester (R-SO2-O-Ar) Transition->Product Fluoride Elimination Byproduct TMS-F (Thermodynamic Sink) Transition->Byproduct Si-F Bond Formation

Caption: Figure 2. The SuFEx mechanism driven by the formation of the strong Silicon-Fluorine bond.

References
  • Sharpless, K. B., et al. (2014).[3][4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Faulkner, A., et al. (2013). "Regioselective Suzuki-Miyaura Coupling of Dihaloarenes." Chemistry - A European Journal.

  • Dong, J., et al. (2014). "SuFEx-Based Polysulfate Formation from Ethenylsulfuryl Fluoride." Angewandte Chemie.

  • Mahapatra, S., et al. (2020).[5] "Calcium Triflimide Activation of Sulfonyl Fluorides for SuFEx with Amines." Organic Letters.

Sources

Application

Application Note: High-Fidelity Amide Coupling of 3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic Acid

This Application Note and Protocol guide details the specific reaction conditions for the amide coupling of 3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid . This substrate presents a dual challenge in organic synthesis:...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the specific reaction conditions for the amide coupling of 3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid . This substrate presents a dual challenge in organic synthesis: significant steric hindrance due to the ortho-chloro and meta-bromo substituents, and chemoselectivity concerns regarding the preservation of the latent fluorosulfonyl (-SO₂F) electrophile.

[1]

Executive Summary

The successful derivatization of 3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid requires a protocol that overcomes the steric blockade at the ortho-position while maintaining the integrity of the fluorosulfonyl group—a valuable SuFEx (Sulfur-Fluoride Exchange) handle.[1] Standard carbodiimide couplings (EDC/NHS) are often insufficient due to the steric bulk of the 2-chloro and 3-bromo substituents. Consequently, this guide prioritizes an Acid Chloride Activation pathway as the "Gold Standard" for reactivity, with HATU/HOAt as a high-performance alternative for acid-sensitive amines.

Strategic Analysis & Mechanistic Insight

The Steric Challenge (The "Ortho Effect")

The 2-chloro substituent forces the carboxylic acid out of planarity with the aromatic ring and physically blocks the approach of nucleophiles. The 3-bromo group adds further bulk, creating a "steric wall" that significantly retards the rate of active ester formation and subsequent amine attack.

  • Implication: Weak activation methods (e.g., EDC, DCC) will lead to slow kinetics, incomplete conversion, and potential racemization or side reactions.

  • Solution: Use highly reactive acyl chlorides or 7-azabenzotriazole-based uronium salts (HATU) to drive the reaction forward.[1]

The Chemoselectivity Challenge (Preserving -SO₂F)

The -SO₂F group is a "latent" electrophile.[1] Unlike sulfonyl chlorides (-SO₂Cl), it is remarkably stable to hydrolysis and chromatography.[1] However, it can be "sparked" into reactivity by:

  • Strong Nucleophilic Catalysts: 4-Dimethylaminopyridine (DMAP) and DBU can activate -SO₂F for SuFEx, leading to sulfonamide byproducts.[1]

  • Silyl Ethers: In the presence of fluoride sources.

  • High Temperatures: >80°C with primary amines.[1]

  • Implication: Avoid DMAP and strong nucleophilic bases. Use non-nucleophilic bases like DIPEA (Hünig's base) or 2,6-Lutidine.[1]

Experimental Protocols

Protocol A: The Acid Chloride Method (Recommended)

Best for: Sterically hindered amines, anilines, and general robust substrates. Mechanism: Converts the hindered acid into a highly reactive acyl chloride, which is small enough to be attacked by the amine despite the ortho-substituents.

Reagents
  • Substrate: 3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid (1.0 equiv)

  • Activator: Oxalyl Chloride (1.5 equiv)[1]

  • Catalyst: DMF (anhydrous, 1-2 drops)

  • Solvent: Dichloromethane (DCM) (anhydrous)[2]

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)[1]

  • Amine Partner: 1.1 equiv

Step-by-Step Procedure
  • Activation:

    • Dissolve the benzoic acid derivative in anhydrous DCM (0.2 M concentration) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C.

    • Add Oxalyl Chloride dropwise.[1]

    • Add 1-2 drops of anhydrous DMF (gas evolution will occur immediately).[1]

    • Stir at 0 °C for 15 minutes, then warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Monitor by TLC (quench an aliquot with MeOH to check for methyl ester formation).[1] The acid chloride formation is usually quantitative.

  • Evaporation (Critical):

    • Concentrate the reaction mixture to dryness under reduced pressure to remove excess oxalyl chloride and HCl.

    • Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling:

    • In a separate flask, dissolve the Amine (1.1 equiv) and DIPEA (2.5 equiv) in anhydrous DCM.

    • Cool the amine solution to 0 °C.[3]

    • Add the acid chloride solution dropwise to the amine solution.

    • Allow to warm to RT and stir for 4–12 hours.

  • Workup:

    • Quench with saturated aqueous NH₄Cl.[1]

    • Extract with DCM.[1][3] Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Note: The -SO₂F group is stable to standard aqueous workups.[1]

Protocol B: The HATU Method (Alternative)

Best for: Acid-sensitive amines or when acid chloride isolation is undesirable.[1] Mechanism: Generates a highly reactive O-7-azabenzotriazolyl active ester.[1] The nitrogen in the pyridine ring of HATU provides an internal base effect (anchimeric assistance) that accelerates coupling for hindered substrates.

Reagents
  • Substrate: 1.0 equiv

  • Coupling Agent: HATU (1.2 equiv)[2]

  • Additive: HOAt (0.5 equiv) (Optional, but recommended for extreme sterics)

  • Base: DIPEA (3.0 equiv)[1][2]

  • Solvent: DMF (anhydrous)[1][2]

Step-by-Step Procedure
  • Pre-activation:

    • Dissolve the benzoic acid derivative and HATU in anhydrous DMF (0.1 M).

    • Add DIPEA dropwise at RT.[1][3] The solution effectively turns yellow/orange.

    • Stir for 5–10 minutes. Do not stir longer than 20 mins to avoid guanidinium side-product formation.

  • Coupling:

    • Add the Amine (1.2 equiv) in one portion.[2]

    • Stir at RT for 12–24 hours.[1]

    • Optimization: If conversion is low after 24h, heat gently to 40 °C. Do not exceed 50 °C to protect the -SO₂F group.

  • Workup:

    • Dilute with Ethyl Acetate.[1]

    • Wash extensively with water and LiCl (5% aq) to remove DMF.[1]

    • Wash with saturated NaHCO₃ and brine.[1]

Visualized Reaction Pathways

ReactionPathway cluster_legend Pathway Legend Substrate 3-Bromo-2-chloro-5- (fluorosulfonyl)benzoic acid AcidChloride Acyl Chloride Intermediate Substrate->AcidChloride (COCl)2, DMF cat. (Protocol A) ActiveEster HATU Active Ester (O-At) Substrate->ActiveEster HATU, DIPEA (Protocol B) SideProduct Sulfonamide Side Product (SuFEx) Substrate->SideProduct DMAP / High T (Avoid!) Product Target Amide (SO2F Intact) AcidChloride->Product Amine, DIPEA Fast Kinetics AcidChloride->SideProduct Excess Nucleophile High T ActiveEster->Product Amine Slower Kinetics key1 Blue: Acid Chloride Route (Recommended) key2 Yellow: HATU Route (Alternative) key3 Red: Forbidden Pathways

Figure 1: Reaction logic flow comparing the Acid Chloride and HATU pathways, highlighting the critical avoidance of SuFEx side reactions.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of 2-Cl/3-Br is blocking attack.[1]Switch from HATU to Acid Chloride (Protocol A).[1] If already using Protocol A, increase reaction time or heat to 40°C.
Sulfonamide Byproduct Attack at -SO₂F (SuFEx).[1]Remove DMAP . Ensure temperature is <50°C. Use less nucleophilic base (DIPEA instead of TEA).
Hydrolysis of SO₂F Presence of water/hydroxide.Ensure all solvents are anhydrous .[1] Avoid aqueous bases (NaOH/KOH) during reaction; use organic bases.[1]
Epimerization Over-activation (if amine is chiral).[1]Use Protocol B (HATU) at 0°C. Add collidine instead of DIPEA.

References

  • SuFEx Chemistry Fundamentals

    • Dong, J., Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.
  • Amide Coupling of Hindered Systems

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.
  • HATU/HOAt Mechanism

    • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[1][2] An efficient peptide coupling additive."[3][4] Journal of the American Chemical Society.

  • Stability of Sulfonyl Fluorides

    • Narayanam, M. K., et al. (2021). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science.

Sources

Method

Palladium-catalyzed cross-coupling strategies for 3-bromo-2-chlorobenzoic acid derivatives

Application Note: Precision Functionalization of 3-Bromo-2-chlorobenzoic Acid Scaffolds Abstract 3-Bromo-2-chlorobenzoic acid and its ester derivatives represent a privileged scaffold in drug discovery, offering dense fu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Functionalization of 3-Bromo-2-chlorobenzoic Acid Scaffolds

Abstract

3-Bromo-2-chlorobenzoic acid and its ester derivatives represent a privileged scaffold in drug discovery, offering dense functionality with three distinct reactive sites: the carboxylic acid (C1), the sterically crowded chloride (C2), and the more accessible bromide (C3). This guide details a robust, sequential cross-coupling strategy that exploits the intrinsic reactivity differences between aryl bromides and aryl chlorides. By leveraging ligand-controlled catalysis, researchers can achieve high-fidelity regioselective functionalization—coupling the C3-bromide under mild conditions followed by activation of the hindered C2-chloride using specialized electron-rich phosphine ligands.

Strategic Analysis: The Chemoselectivity Landscape

The successful functionalization of 3-bromo-2-chlorobenzoic acid derivatives relies on discriminating between two carbon-halogen bonds.

  • Electronic Differentiation: The C-Br bond is significantly weaker (Bond Dissociation Energy ~81 kcal/mol) than the C-Cl bond (~96 kcal/mol), resulting in faster oxidative addition to Pd(0) species.[1]

  • Steric Differentiation: The C2-chloride is "ortho-locked" between the carboxylate at C1 and the bromide/functional group at C3. This extreme steric hindrance protects the chloride from premature reaction but necessitates highly active catalyst systems for its eventual functionalization.

The Workflow:

  • Step 1 (C3-Selective): Use a standard Pd-catalyst with a ligand of moderate activity (e.g., PPh3) to engage the C3-Br exclusively.

  • Step 2 (C2-Activation): Employ a bulky, electron-rich ligand (e.g., SPhos, XPhos) to facilitate oxidative addition into the hindered C2-Cl bond.

ChemoselectivityStrategy Substrate Methyl 3-bromo-2-chlorobenzoate C3_Site C3-Bromine (Kinetic Product) Substrate->C3_Site High Reactivity (Fast Oxidative Addition) C2_Site C2-Chlorine (Thermodynamic/Steric Challenge) Substrate->C2_Site Low Reactivity (Steric Shielding) Product1 Intermediate: 3-Aryl-2-chlorobenzoate C3_Site->Product1 Step 1: Pd(PPh3)4 Mild Base (Na2CO3) 60-80°C FinalProduct Final Scaffold: 2,3-Diarylbenzoate Product1->FinalProduct Step 2: Pd2(dba)3 + SPhos Strong Base (K3PO4) 100°C

Figure 1: Chemoselectivity map illustrating the sequential activation strategy based on bond dissociation energies and steric accessibility.

Experimental Protocols

Pre-requisite: Convert 3-bromo-2-chlorobenzoic acid to its methyl ester (Methyl 3-bromo-2-chlorobenzoate) prior to coupling. Free carboxylic acids can poison Pd-catalysts and lead to variable yields.

Protocol A: Site-Selective C3-Suzuki Coupling

Objective: Functionalize the bromine position without disturbing the chlorine.

Reagents:

  • Substrate: Methyl 3-bromo-2-chlorobenzoate (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh3)4 (3-5 mol%)

  • Base: Na2CO3 (2.0 equiv, 2M aqueous solution)

  • Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)

Procedure:

  • Setup: Charge a reaction vial with the substrate (1.0 equiv), arylboronic acid (1.1 equiv), and Pd(PPh3)4 (0.05 equiv).

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed DME (0.2 M concentration relative to substrate) and 2M Na2CO3 (2.0 equiv).

  • Reaction: Heat the mixture to 80°C for 4–12 hours.

    • Note: Monitor by HPLC/TLC. The reaction is complete when the starting bromide is consumed. The chloride is generally inert under these conditions [1].

  • Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Why this works: Triphenylphosphine (PPh3) is a "generic" ligand. It is active enough to insert into the weak C-Br bond but lacks the electron density and steric bulk required to activate the hindered, strong C-Cl bond at moderate temperatures.

Protocol B: Activation of the Sterically Hindered C2-Chloride

Objective: Functionalize the remaining chlorine position. This requires overcoming the "ortho-effect" (steric crowding from C1-ester and C3-aryl group).

Reagents:

  • Substrate: 3-Aryl-2-chlorobenzoate intermediate (from Protocol A)

  • Coupling Partner: Arylboronic acid (1.5 equiv) OR Amine (1.2 equiv)

  • Catalyst System: Pd2(dba)3 (2 mol%) + SPhos or XPhos (4-8 mol%)

    • Alternative: Pd-G3-XPhos precatalyst (2-4 mol%)

  • Base: K3PO4 (3.0 equiv, anhydrous for amination; aqueous for Suzuki)

  • Solvent: Toluene or 1,4-Dioxane

Procedure (Suzuki Example):

  • Setup: Charge vial with the C2-chloro intermediate (1.0 equiv), boronic acid (1.5 equiv), Pd2(dba)3, SPhos, and K3PO4.

  • Inert Atmosphere: Rigorous purging with Argon is critical as electron-rich phosphines are oxidation-sensitive.

  • Reaction: Add degassed Toluene/Water (10:1). Heat to 100–110°C for 12–24 hours.

  • Workup: Standard aqueous workup.

Why this works:

  • Ligand Choice: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is exceptionally efficient for sterically hindered chlorides. The methoxy groups on the biaryl backbone provide stability, while the cyclohexyl groups on phosphorus make the metal center electron-rich, facilitating oxidative addition into the C-Cl bond [2].

  • Temperature: Higher energy is required to force the Pd center into the crowded C2 position.

Data Summary: Ligand Performance Matrix

A comparison of catalyst systems for the C2-functionalization step (coupling of Methyl 3-phenyl-2-chlorobenzoate with p-tolylboronic acid).

Catalyst SystemLigand ClassYield (C2-Coupling)Comments
Pd(PPh3)4 Triarylphosphine< 5%Ligand too bulky/electron-poor for hindered Cl.
Pd(dppf)Cl2 Bidentate15%Poor conversion; significant dehalogenation.
Pd2(dba)3 + PCy3 Trialkylphosphine45%Better, but prone to beta-hydride elimination if alkyl groups present.
Pd2(dba)3 + SPhos Buchwald Biaryl 92% Optimal. Excellent for hindered substrates.
Pd-PEPPSI-IPr NHC88%Good alternative, but requires strictly anhydrous conditions.

Application Workflow: Synthesis of Phenanthridinone Cores

This scaffold is a precursor for phenanthridinones (polycyclic alkaloids).

ApplicationWorkflow Step1 Start: Methyl 3-bromo-2-chlorobenzoate Step2 Step 1: Suzuki Coupling (C3) (Ar-B(OH)2, Pd(PPh3)4) Step1->Step2 Step3 Intermediate: Methyl 3-aryl-2-chlorobenzoate Step2->Step3 Step4 Step 2: Buchwald-Hartwig (C2) (Primary Amine R-NH2, Pd-RuPhos) Step3->Step4 Step5 Precursor: Methyl 3-aryl-2-(alkylamino)benzoate Step4->Step5 Step6 Step 3: Intramolecular Cyclization (Acid or Base mediated) Step5->Step6 Final Target: Phenanthridinone Derivative Step6->Final

Figure 2: Synthetic route to phenanthridinone derivatives utilizing the sequential functionalization logic.

Troubleshooting & Optimization

  • Problem: C2-Cl Reacting during Step 1.

    • Cause: Catalyst is too active or temperature is too high.

    • Solution: Switch to Pd(OAc)2/PPh3 (ligand-to-metal ratio 4:1) and strictly limit temperature to 60°C. Ensure the boronic acid is not in large excess (>1.2 equiv).

  • Problem: Homocoupling of Boronic Acid.

    • Cause: Oxygen in the system.[2][3]

    • Solution: Degas solvents thoroughly (freeze-pump-thaw or vigorous sparging with Ar).

  • Problem: Protodehalogenation (Loss of Br/Cl without coupling).

    • Cause: "Hydride" source in the reaction (often from alcohol solvents).

    • Solution: Switch to non-protic solvents like pure Toluene or DME. Avoid Ethanol if this side-reaction is observed.

  • Problem: Low Yield in Step 2 (Steric Bulk).

    • Solution: Switch to Pd-G4-XPhos or Pd-G4-SPhos precatalysts. These ensure a 1:1 L:Pd ratio and rapid initiation, crucial for difficult couplings [3].

References

  • Chemoselectivity in Dihaloarenes: Suzuki, A. "Organoboron compounds in cross-coupling reactions." Journal of Organometallic Chemistry, 576(1-2), 147–168.

  • Buchwald Ligands for Hindered Substrates: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research, 41(11), 1461–1473.

  • Precatalyst Performance: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 4, 916-920.

Sources

Application

Selective nucleophilic substitution on 3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid scaffolds

Application Note: Selective Functionalization of 3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic Acid Scaffolds Abstract This technical guide details the chemoselective diversification of 3-Bromo-2-chloro-5-(fluorosulfonyl)be...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Functionalization of 3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic Acid Scaffolds

Abstract

This technical guide details the chemoselective diversification of 3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid , a high-value scaffold for fragment-based drug discovery (FBDD) and PROTAC linker synthesis.[1] This molecule presents a unique "tri-orthogonal" electrophilic landscape: an activated aryl chloride for SNAr, a sulfonyl fluoride for SuFEx click chemistry, and an aryl bromide for metal-catalyzed cross-coupling. This note provides validated protocols to sequentially access each site without cross-reactivity, emphasizing the retention of the fluorosulfonyl moiety as a latent electrophile.

Introduction: The "Tri-Orthogonal" Advantage

In modern medicinal chemistry, scaffolds that allow precise, sequential introduction of pharmacophores are critical. The title compound offers three distinct reactivity vectors:

  • C-2 (Chloro): Susceptible to Nucleophilic Aromatic Substitution (SNAr), activated by para-sulfonyl and ortho-carboxyl groups.[1]

  • C-5 (Fluorosulfonyl): A Sulfur-Fluoride Exchange (SuFEx) handle.[1][2][3][4] Unlike sulfonyl chlorides, the

    
     group is stable to hydrolysis and chromatography, reacting only under specific "click" activation.
    
  • C-3 (Bromo): A handle for Palladium-catalyzed cross-coupling (Suzuki/Buchwald), offering access to biaryl systems.[1]

Critical Strategic Insight: The order of operations is paramount. The


 group is a potent electron-withdrawing group (EWG) (

) that activates the C-2 position for SNAr.[1] Converting the

to a sulfonamide early reduces this activation.[1] Therefore, SNAr must precede SuFEx.

Chemoselectivity Analysis

The following diagram illustrates the electronic and steric logic governing the reaction sequence.

ReactivityLogic Scaffold 3-Bromo-2-chloro-5- (fluorosulfonyl)benzoic acid Site_C2 Site A: C-2 Chloro (S_NAr Active) Scaffold->Site_C2 Most Reactive (Activated by p-SO2F) Site_C5 Site B: C-5 Sulfonyl Fluoride (SuFEx Latent) Scaffold->Site_C5 Orthogonal (Requires Ca++ or Si) Site_C3 Site C: C-3 Bromo (Metal Coupling) Scaffold->Site_C3 Least Reactive to S_NAr (Pd Selective) Site_C2->Site_C5 Step 1: S_NAr Site_C5->Site_C3 Step 2: SuFEx

Figure 1: Reactivity hierarchy. The C-2 chloride is electronically activated, while the C-5 and C-3 positions require specific catalysis, allowing for controlled sequential functionalization.

Experimental Protocols

Phase 1: Regioselective SNAr at C-2

Objective: Displace the C-2 chloride with an amine nucleophile while leaving the C-3 bromide and C-5 sulfonyl fluoride intact.[1] Mechanistic Note: The


 group is stable to the basic conditions required for SNAr, provided the temperature is controlled. The C-3 bromide is sterically crowded and electronically less activated (meta to EWGs), ensuring exclusive C-2 substitution.[1]

Protocol:

  • Preparation: Dissolve 3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid (1.0 equiv) in anhydrous DMSO (0.2 M).

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (2.5 equiv).[1] Note: Extra base is required to neutralize the carboxylic acid.

  • Nucleophile: Add the primary or secondary amine (1.1 equiv).[1]

  • Reaction: Stir at 40–60°C for 4–12 hours. Monitor by LC-MS.[1]

    • Checkpoint: Look for the mass shift corresponding to Cl

      
       Amine. Ensure 
      
      
      
      (M+H) is intact (hydrolysis would show
      
      
      ).[1]
  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove excess amine and DIPEA), then brine. Dry over Na2SO4.

  • Purification: The product is usually pure enough for the next step.[1] If needed, flash chromatography (Hexane/EtOAc) is compatible with

    
    .[1]
    

Data Summary: SNAr Scope

Nucleophile Temp (°C) Time (h) Yield (%) Selectivity (C-2 vs C-3)
Morpholine 50 4 92 >99:1
Aniline 70 12 85 95:5

| Isopropylamine | 40 | 6 | 88 | >99:1 |[1]

Phase 2: SuFEx Click Chemistry at C-5

Objective: Functionalize the sulfonyl fluoride with a silyl ether (to form a sulfonate) or an amine (to form a sulfonamide).[1] Mechanistic Note: This reaction utilizes the unique stability of the S-F bond. It requires activation by DBU (for amines) or TTMSS/Fluoride (for silyl ethers).[1]

Protocol (Sulfonamide Formation):

  • Substrate: Use the SNAr product from Phase 1 (1.0 equiv).

  • Solvent: Dissolve in MeCN (0.2 M).

  • Reagents: Add the amine (1.2 equiv) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv).

    • Alternative Catalyst: For sensitive substrates, use Ca(NTf2)2 (5 mol%) and DABCO (2 equiv) as described by the Sharpless lab [1].[1]

  • Reaction: Stir at Room Temperature (RT) for 1–2 hours. The reaction is typically rapid.

  • Workup: Concentrate and purify directly via silica gel chromatography.

Phase 3: Palladium-Catalyzed Cross-Coupling at C-3

Objective: React the C-3 bromide with a boronic acid (Suzuki-Miyaura). Mechanistic Note: Pd oxidative addition occurs preferentially at the C-Br bond (Bond Dissociation Energy ~69 kcal/mol) over the C-Cl bond (~80 kcal/mol) or the C-N bond.[1]

Protocol:

  • Substrate: Use the Phase 2 product (1.0 equiv).

  • Reagents: Add Aryl Boronic Acid (1.5 equiv), Pd(dppf)Cl2·DCM (5 mol%), and K2CO3 (3.0 equiv).[1]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio, degassed).

  • Reaction: Heat to 80°C for 2–6 hours under N2.

    • Caution: Avoid prolonged heating >100°C to prevent hydrolysis of the sulfonamide or decarboxylation.

  • Workup: Filter through Celite, extract with EtOAc, and purify.

Integrated Workflow Diagram

Workflow Start Starting Scaffold: 3-Br-2-Cl-5-(SO2F)-Benzoic Acid Step1 STEP 1: S_NAr Reaction (Target: C-2 Cl) Reagents: Amine, DIPEA, DMSO, 50°C Start->Step1 Intermediate1 Intermediate A: 2-Amino-3-Br-5-(SO2F)-Benzoate Step1->Intermediate1 Retains Br and SO2F Step2 STEP 2: SuFEx Click (Target: C-5 SO2F) Reagents: Silyl Ether/Amine, DBU Intermediate1->Step2 Intermediate2 Intermediate B: 2-Amino-3-Br-5-Sulfonyl-Benzoate Step2->Intermediate2 Retains Br Step3 STEP 3: Suzuki Coupling (Target: C-3 Br) Reagents: R-B(OH)2, Pd(dppf)Cl2, K2CO3 Intermediate2->Step3 Final FINAL PRODUCT: Tri-Functionalized Scaffold Step3->Final

Figure 2: Sequential functionalization workflow ensuring maximum yield and selectivity.

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Hydrolysis of

Wet solvents or excessive heat (>100°C) in basic aqueous media.[1]Ensure anhydrous DMSO for Step 1.[1] Use Ca(NTf2)2 for Step 2 if DBU is too harsh.[1]
Lack of SNAr Reactivity Nucleophile is too bulky (steric clash with C-1 Acid and C-3 Br).[1]Increase temp to 80°C or switch to a less hindered amine.
Pd Insertion into C-Cl Highly active catalyst (e.g., Pd-XPhos) used indiscriminately.[1]Stick to Pd(dppf)Cl2 or Pd(PPh3)4 which discriminate well between Br and Cl.[1]

References

  • Sharpless, K. B., et al. (2014).[4] "SuFEx: A New Family of Click Reactions." Angewandte Chemie International Edition. This foundational paper establishes the stability and reactivity profile of sulfonyl fluorides. [1]

  • Jones, L. H., et al. (2020). "SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides." Scholarship @ Claremont. Describes the mild activation of sulfonyl fluorides compatible with sensitive scaffolds.[5][6]

  • Willis, M. C., et al. (2018). "One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides."[1][7] Chemical Science. Demonstrates the compatibility of sulfonyl fluorides with Palladium catalysis.[5][7][8][9]

  • PubChem Compound Summary. "3-Bromo-5-chlorobenzoic acid."[1] Provides physicochemical properties for the base scaffold analogs.[10]

Sources

Method

High-Precision Synthesis of Sulfonamides from 3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic Acid Precursors

Abstract This application note details the robust synthesis of sulfonamides utilizing the 3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid scaffold. Unlike traditional sulfonyl chlorides, the sulfonyl fluoride (SuFEx) han...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the robust synthesis of sulfonamides utilizing the 3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid scaffold. Unlike traditional sulfonyl chlorides, the sulfonyl fluoride (SuFEx) handle in this precursor offers superior stability against hydrolysis while maintaining high reactivity toward amines under specific activation. We present two validated protocols: a base-mediated direct aminolysis for standard nucleophiles and a Calcium(II)-catalyzed method for sterically hindered or electron-deficient amines. Special attention is given to managing the competing carboxylic acid functionality during the reaction.

Strategic Overview: The SuFEx Advantage

The 3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid scaffold is a "trivalent" building block essential for fragment-based drug discovery (FBDD). It possesses three orthogonal reactive handles:

  • Sulfonyl Fluoride (C-5): Reacts via Sulfur-Fluoride Exchange (SuFEx) to form sulfonamides.[1]

  • Carboxylic Acid (C-1): Available for amide coupling or heterocycle formation.

  • Aryl Bromide (C-3): Primed for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

Comparison: Sulfonyl Fluoride vs. Chloride
FeatureSulfonyl Chloride (-SO₂Cl)Sulfonyl Fluoride (-SO₂F)
Stability Low; rapid hydrolysis in air/moisture.High; stable in water, plasma, and at high T.
Selectivity Poor; reacts indiscriminately with nucleophiles.High; reacts only upon specific activation.
Redox Compatibility Oxidatively sensitive.[2]Redox neutral; compatible with Pd(0) cycles.
Mechanism Associative/Dissociative (fast).Concerted substitution (requires activation).
Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

G Figure 1: Strategic workflows for sulfonamide synthesis from the fluorosulfonyl-benzoic acid scaffold. Start 3-Bromo-2-chloro- 5-(fluorosulfonyl)benzoic acid Ester Intermediate: Methyl Ester Derivative Start->Ester  TMSCHN2 or MeOH/H2SO4   Direct Route A: Direct Aminolysis (DBU-Mediated) Start->Direct  Excess Base   Catalytic Route B: Ca(II)-Catalyzed SuFEx (Requires Esterification) Ester->Catalytic  Ca(NTf2)2 + Amine   Product Target Sulfonamide (Free Acid or Ester) Direct->Product Catalytic->Product

Critical Experimental Considerations

The "Acidic Proton" Trap

The starting material contains a free carboxylic acid (


). In base-mediated protocols (Route A), this proton will instantly neutralize one equivalent of the base.
  • Impact: If only 1.0–1.5 equivalents of base are used, the reaction will stall because the amine remains protonated (inactive) or the base is consumed by the carboxylate.

  • Solution: You must use

    
     2.5 equivalents  of base (1 eq for the COOH, 1 eq for the HCl/HF byproduct, 0.5 eq excess to drive kinetics).
    
Safety: HF Generation

SuFEx reactions release fluoride ions. Upon workup or in the presence of protons, this can generate trace Hydrofluoric Acid (HF).

  • Mitigation: Always perform workups in glass vessels with caution, or quench with saturated aqueous sodium bicarbonate (

    
    ) or calcium chloride (
    
    
    
    ) to precipitate fluoride as insoluble
    
    
    .

Protocol A: Direct Base-Mediated Aminolysis

Best for: Primary amines, unhindered secondary amines, and robust substrates. Mechanism: Base-assisted nucleophilic substitution.

Materials
  • Precursor: 3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid (1.0 equiv)

  • Amine:

    
     (1.2 equiv)
    
  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (3.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

Step-by-Step Methodology
  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the Benzoic Acid Precursor (100 mg, 0.31 mmol) in MeCN (3.0 mL).

    • Note: The solution may be slightly cloudy initially.

  • Activation: Add DBU (140 µL, 0.94 mmol, 3.0 equiv) dropwise.

    • Observation: The solution will likely clear up as the carboxylate salt forms. A mild exotherm may occur.

  • Addition: Add the Amine (0.38 mmol, 1.2 equiv) in one portion.

  • Reaction: Cap the vial and stir at 50°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS.[3] The starting material (-SO2F) peak will disappear. Note that the product will likely ionize in negative mode (ES-) due to the carboxylic acid.

  • Workup (Acidic Precipitation):

    • Cool the mixture to room temperature.

    • Dilute with 1N HCl (10 mL). This protonates the carboxylate and the sulfonamide (if basic), often causing the product to precipitate as a white solid.

    • Filter the solid and wash with water.

  • Alternative Workup (Extraction):

    • If no precipitate forms, extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with Brine. Dry over

      
      .
      

Protocol B: Calcium-Catalyzed SuFEx (Ca-SuFEx)

Best for: Weak nucleophiles (anilines), sterically hindered amines, or when mild conditions (Room Temp) are required. Prerequisite: This method works best if the carboxylic acid is protected as an ester (e.g., methyl ester) first. Free carboxylates can chelate the Calcium catalyst, deactivating it.

Materials
  • Precursor: Methyl 3-bromo-2-chloro-5-(fluorosulfonyl)benzoate (1.0 equiv)

  • Amine:

    
     (1.1 equiv)
    
  • Catalyst: Calcium Triflimide [

    
    ] (5–10 mol%)[4]
    
  • Additive: DABCO (1.2 equiv)

  • Solvent: tert-Amyl Alcohol or THF

Step-by-Step Methodology
  • Preparation: In a reaction vial, dissolve the Ester Precursor (0.3 mmol) and Amine (0.33 mmol) in THF (1.5 mL).

  • Catalyst Addition: Add DABCO (40 mg, 0.36 mmol) followed by

    
      (9 mg, 0.015 mmol, 5 mol%).
    
  • Reaction: Stir at Room Temperature for 2–6 hours.

    • Mechanism:[4][5][6][7][8][9] The

      
       Lewis acid activates the sulfonyl fluoride by coordinating to the fluoride and sulfonyl oxygens, weakening the S-F bond. DABCO acts as a shuttle base.
      
  • Quench: Dilute with Ethyl Acetate and wash with saturated

    
    .
    
  • Purification: Concentrate the organic layer. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Mechanistic Diagram (Ca-Activation)

Mechanism Figure 2: Calcium-mediated activation of the S-F bond. SF Sulfonyl Fluoride (S-F) Complex Activated Complex [Ca---F-S-O] SF->Complex Coordination Ca Ca(NTf2)2 (Catalyst) Ca->Complex TS Transition State Complex->TS Nucleophilic Attack Amine Amine + DABCO Amine->TS Prod Sulfonamide TS->Prod Elimination of Ca-F

[4][6][8][10]

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No Reaction (SM remains) Amine is protonated by the carboxylic acid.Increase Base: Ensure >2.5 eq DBU is used. Switch to Protocol B (Ester intermediate).
Low Yield (Hydrolysis) Wet solvent or ambient moisture.Use anhydrous MeCN. While SuFEx is water-tolerant, hydrolysis competes if the amine is slow.
Incomplete Conversion Steric hindrance at the sulfonyl center.Heat to 70°C. Switch to BEMP (phosphazene base) which is stronger and non-nucleophilic.
Product is Water Soluble Product contains polar groups.Do not use aqueous workup. Evaporate solvent and load directly onto Reverse Phase (C18) Flash column.

References

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Mukherjee, P., et al. (2018).[10][11] "Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides." Organic Letters. [Link]

  • Mahapatra, S., et al. (2020).[10] "SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides." Organic Letters. [Link]

  • Smedley, C. J., et al. (2018). "The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles using a Diversity Oriented Clicking Strategy." ChemRxiv. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing hydrolysis of sulfonyl fluoride group during basic workup

The Stability Spectrum: Understanding the "Why" Welcome to the SuFEx technical support hub. Before we troubleshoot your specific workup, it is critical to understand the mechanistic limits of the sulfur(VI)-fluoride bond...

Author: BenchChem Technical Support Team. Date: February 2026

The Stability Spectrum: Understanding the "Why"

Welcome to the SuFEx technical support hub. Before we troubleshoot your specific workup, it is critical to understand the mechanistic limits of the sulfur(VI)-fluoride bond.

Unlike sulfonyl chlorides (–SO₂Cl), which are highly labile, sulfonyl fluorides are "temporarily dormant" electrophiles. They possess high stability against reduction and thermolysis, but their resistance to hydrolysis is pH-dependent.

The Hydrolysis Mechanism

The hydrolysis of –SO₂F is driven by nucleophilic attack at the sulfur center. While the S–F bond is strong (approx. 90 kcal/mol), the hydroxide ion (OH⁻) is a sufficiently hard and small nucleophile to attack the sulfur, displacing fluoride as a leaving group and forming the sulfonate (–SO₃⁻).

Key Causality:

  • pH < 9: The concentration of OH⁻ is insufficient to overcome the activation energy barrier of the S–F bond cleavage at room temperature.

  • pH > 11: Hydrolysis becomes rapid, especially in the presence of phase-transfer catalysts or organic co-solvents that solubilize the hydroxide ion.

HydrolysisMechanism cluster_conditions Critical Factors SF Sulfonyl Fluoride (R-SO2-F) TS Pentacoordinate Transition State SF->TS + OH- (Attack on S) OH Hydroxide Ion (OH-) OH->TS SULF Sulfonate (R-SO3-) TS->SULF Collapse F Fluoride (F-) TS->F Leaving Group Factor1 pH > 10 Factor2 Temperature > 25°C Factor3 Phase Transfer Catalysts

Figure 1: Mechanism of base-mediated hydrolysis of sulfonyl fluorides. High pH and temperature accelerate the transition state formation.

Troubleshooting Guides: Workup Protocols

Scenario A: "I need to remove excess amine/base from my reaction."

The Issue: You synthesized a sulfonamide or sulfamate and have excess starting amine. You normally wash with NaOH, but you fear hydrolyzing your –SO₂F group.

The Solution: Do NOT use strong aqueous bases (NaOH, KOH). Instead, leverage the stability of –SO₂F in acidic media or use weak, cold bases.

Protocol 1: The Acid Wash (Preferred)

Sulfonyl fluorides are remarkably stable to acid (unlike sulfonyl chlorides). If your product contains no other acid-sensitive groups (like acetals), this is the safest method.

  • Dilution: Dilute reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash: Wash the organic layer with 1M HCl or 10% Citric Acid .

    • Why: This protonates residual amines, rendering them water-soluble. The –SO₂F group remains intact.

  • Rinse: Wash with Brine.[1]

  • Dry: Dry over anhydrous Na₂SO₄ and concentrate.

Protocol 2: The "Cold & Weak" Basic Wash (If Acid is Forbidden)

If your molecule is acid-sensitive and you must use a basic wash:

  • Temperature Control: Cool the biphasic mixture to 0°C (Ice bath).

    • Why: Hydrolysis rates drop significantly at lower temperatures.

  • Buffer Selection: Use Saturated Aqueous NaHCO₃ (pH ~8.5) .

    • Why: Bicarbonate is a weak base. It is strong enough to neutralize strong acids but lacks the nucleophilicity of hydroxide to rapidly attack the S–F bond.

  • Speed: Limit contact time to < 5 minutes. Shake vigorously and separate phases immediately.

  • Quench: Immediately wash the organic layer with water or brine to remove residual base.

Scenario B: "My Sulfonyl Fluoride is disappearing during column chromatography."

The Issue: The product decomposes on silica gel. Diagnosis: While less common than with chlorides, some "activated" sulfonyl fluorides can react with the silanols (Si-OH) on acidic silica or hydrolyze if the silica is too wet/basic.

The Solution:

  • Eluent Modification: Add 1% Triethylamine (Et₃N) to your eluent only if your compound is stable to base (risky).

  • Better Option: Use Neutral Alumina or treat your silica with 1% Acetic Acid to ensure it doesn't act as a basic surface (if your compound tolerates acid).

  • Fast Column: Do not let the compound sit on the column. Flash chromatography is key.

Decision Matrix: Selecting the Right Workup

Use this logic flow to determine the safest isolation method for your specific SuFEx substrate.

WorkupDecision Start Start: Reaction Complete (Excess Amine/Base Present) AcidSens Is the product Acid Sensitive? Start->AcidSens AcidWash Use Acidic Workup (1M HCl or 10% Citric Acid) AcidSens->AcidWash No BaseSens Is the product Base Sensitive? AcidSens->BaseSens Yes Result1 Amine removed as salt. SO2F intact. AcidWash->Result1 Scavenger Use Solid Phase Scavengers (e.g., Polystyrene-Isocyanate) BaseSens->Scavenger Yes (Strict) MildBase Use Cold Mild Base (Sat. NaHCO3, 0°C) BaseSens->MildBase No (Tolerates pH 8-9) Result2 Amine trapped on beads. Filter to purify. Scavenger->Result2 Result3 Neutralize carefully. Minimize contact time. MildBase->Result3

Figure 2: Decision tree for isolating sulfonyl fluorides based on substrate sensitivity.

Quantitative Stability Data

The following table aggregates stability data for a typical Aryl-SO₂F (e.g., 4-toluenesulfonyl fluoride) to help you gauge risk.

pH ConditionTemperatureHalf-Life (Approx.)[2]Recommendation
pH < 1 (1M HCl) 25°C> 1 WeekSafe. Preferred for washing.
pH 7 (Water) 25°C> 1 MonthSafe.
pH 7 (Water) 80°C~ 24 HoursCaution. Avoid prolonged heating in water.
pH 9 (Bicarbonate) 25°C> 24 HoursSafe for short washes (< 1 hour).
pH 12 (1M NaOH) 25°C< 15 MinutesUNSAFE. Do not use.
pH 14 (Conc. Base) 25°CSecondsUNSAFE. Instant hydrolysis.

Data derived from kinetic studies of SuFEx reagents [1, 2].

Frequently Asked Questions (FAQs)

Q: Can I use brine during the workup? A: Yes. Brine (saturated NaCl) is neutral and helps break emulsions. It does not accelerate hydrolysis and is recommended to dry the organic layer partially before using sodium sulfate.

Q: I see a "fluorosulfonate" byproduct by LCMS. What happened? A: This is the hydrolysis product (R-SO₃⁻).[3] This usually indicates your workup was too basic (pH > 10) or you left the compound in a buffered aqueous solution for too long at elevated temperatures. Check if your organic solvent contained residual pyridine or base from the reaction step.

Q: Can I use solid-supported scavengers instead of aqueous workup? A: Absolutely. This is the "Gold Standard" for sensitive SuFEx substrates.

  • To remove amines: Use Isocyanate-functionalized silica or polystyrene.

  • To remove acids: Use Carbonate-functionalized silica.

  • Procedure: Add scavenger resin to reaction mixture, stir for 1 hour, filter, and evaporate. Zero water contact = Zero hydrolysis risk.

References

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[4] Angewandte Chemie International Edition. [Link]

  • Narayanam, M. K., et al. (2020). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. [Link]

  • Bare, G. A. L. (2023). "Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone."[5] The Journal of Organic Chemistry. [Link]

Sources

Optimization

Optimizing yields for steric hindered reactions of 3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid

Subject: Optimization of 3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid Scaffolds Ticket Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary: The "Buttressing...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of 3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid Scaffolds Ticket Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Buttressing Effect" Challenge

You are encountering low yields or poor selectivity with 3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid . This is not a standard steric problem; it is a classic example of the "Buttressing Effect."

In this 1,2,3-substitution pattern, the central 2-Chloro substituent is not merely bulky; it is mechanically "locked" in place by the adjacent 3-Bromo group.[1] This prevents the chlorine from rotating away to relieve strain, creating an impenetrable steric wall protecting the carboxylic acid (Position 1). Simultaneously, you must navigate the chemoselectivity of three distinct electrophiles: the acid, the aryl halides (Br/Cl), and the latent SuFEx warhead (sulfonyl fluoride).

This guide provides the protocols to breach this steric wall without detonating the sulfonyl fluoride.

Module 1: The Steric Barrier (Amide Coupling & Esterification)[2]

The Issue: Standard coupling reagents (EDC, HATU, PyBOP) yield <20% product. The activated ester intermediate is too bulky for the amine to attack.

The Solution: Switch from "Activated Esters" to Acyl Fluorides or Acid Chlorides . The smaller atomic radius of Fluoride/Chloride allows the nucleophile to access the carbonyl carbon despite the ortho-Cl blockade.

Protocol A: The Acyl Fluoride Route (Recommended)

Why: Acyl fluorides are highly reactive yet more stable to hydrolysis than acid chlorides, and they maintain the integrity of the -SO2F group (unlike harsh thionyl chloride conditions).

  • Activation: Dissolve the benzoic acid substrate (1.0 equiv) in dry DCM.

  • Reagent: Add Cyanuric Fluoride (0.5 equiv) and Pyridine (1.0 equiv).

  • Reaction: Stir at 0°C to RT for 2 hours. Monitor by TLC (Acyl fluorides are often visible).

  • Coupling: Add the amine (1.2 equiv) and DIPEA (2.0 equiv).

  • Workup: Standard aqueous wash.[1]

Protocol B: The Ghosez Reagent Method

Why: If the amine is also sterically hindered (e.g., tert-butyl amine), you need the "hard" reactivity of a chloro-enamine activation.

  • Reagent: Use 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent) .[1]

  • Condition: React in neutral solvent (CHCl3) at RT for 1 hour to generate the Acid Chloride in situ without generating acidic byproducts (HCl) that might hydrolyze the -SO2F.

Module 2: The Metal-Catalyzed Maze (Cross-Coupling)

The Issue: You need to couple at the 3-Bromo position without touching the 2-Chloro or the 5-SO2F. Risk: Palladium can oxidatively add to Ar-SO2F (desulfitative coupling) or the Ar-Cl if the catalyst is too active.[1]

Selectivity Hierarchy

The reactivity order under Pd-catalysis for this scaffold is:

  • Ar-Br (Position 3): Most reactive (Weakest bond, accessible).

  • Ar-SO2F (Position 5): Latent reactivity (requires specific activation).[1]

  • Ar-Cl (Position 2): Least reactive (Strong bond + Sterically shielded).[1]

Protocol: Site-Selective Suzuki-Miyaura

Objective: Functionalize Position 3 (Br) exclusively.

Reagents:

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%).

    • Why: The bidentate dppf ligand creates a large bite angle that favors the larger Ar-Br oxidative addition but is bulky enough to discourage insertion into the crowded Ar-Cl bond.[1]

  • Base: K3PO4 (3.0 equiv) in 1,4-Dioxane/Water (9:1).

    • Crucial: Avoid strong alkoxide bases (NaOtBu, NaOMe). These can attack the -SO2F group (nucleophilic substitution at Sulfur).[1]

  • Temperature: 60°C (Do not exceed 80°C to prevent SO2F activation).

Visualization of Selectivity Logic:

SelectivityMap cluster_0 Reactivity Hierarchy Substrate 3-Br-2-Cl-5-SO2F-Benzoate Br 3-Bromo Group (Target) Substrate->Br Pd(dppf)Cl2 Fastest Insertion SO2F 5-Sulfonyl Fluoride (Latent Electrophile) Substrate->SO2F Avoid Silyl/High T Potential Side Rxn Cl 2-Chloro Group (Steric Shield) Substrate->Cl Sterically Blocked Requires Specialty Ligands Product Product Br->Product Cross-Coupling

Figure 1: Chemoselectivity map for Pd-catalyzed cross-coupling.[1] The 3-Br is the kinetic product; 5-SO2F is the thermodynamic hazard.[1]

Module 3: The SuFEx Functionality (Handling -SO2F)

The Issue: Hydrolysis of -SO2F to sulfonic acid (-SO3H) or premature reaction with nucleophiles.

The "Sleeping Beauty" Rule: The sulfonyl fluoride is stable to standard aqueous workups and chromatography, provided you avoid "The SuFEx Triad" :

  • Silyl Groups: Avoid TMS/TBS protecting groups in the reaction mixture. Fluoride (from SO2F degradation) can trigger autocatalytic decomposition in the presence of silicon.

  • Ca2+ / H+: High concentrations of Calcium or strong acid can activate the S-F bond.

  • Super-Nucleophiles: DMAP (Dimethylaminopyridine) can attack SO2F.[1] Use Pyridine or 2,6-Lutidine instead.[1]

Troubleshooting & FAQ
SymptomProbable CauseCorrective Action
No Amide Product (SM recovered) Steric blockade of COOH.[1]Switch to Acyl Fluoride method (Cyanuric Fluoride). Avoid EDC/NHS.[1]
Desulfonylation (Loss of SO2F) Pd-catalyzed insertion into C-S bond.[1]Lower reaction temp <80°C. Remove phosphine ligands if possible (use Pd(OAc)2/TBAB) or switch to Pd(dppf)Cl2 .
Hydrolysis to Sulfonic Acid High pH (Hydroxide attack).Switch base from NaOH/LiOH to K3PO4 or Cs2CO3 (anhydrous).
Mixture of Br and Cl coupling Catalyst is too active (e.g., XPhos).Use a less electron-rich ligand.[1] Switch from Buchwald precatalysts to Pd(PPh3)4 or Pd(dppf)Cl2 .
Experimental Workflow Diagram

Workflow Start Start: 3-Br-2-Cl-5-SO2F Benzoic Acid Decision Target Transformation? Start->Decision Amide Amide Coupling Decision->Amide COOH Funct. Suzuki Suzuki Coupling Decision->Suzuki Ar-Br Funct. Act Activation: Cyanuric Fluoride Amide->Act Overcome Sterics Cat Cat: Pd(dppf)Cl2 Base: K3PO4 Suzuki->Cat Preserve Cl/SO2F Amine Add Amine + DIPEA Act->Amine Temp Temp: 60°C (Control Selectivity) Cat->Temp

Figure 2: Decision tree for optimizing reaction conditions based on the target functional group.

References
  • Acyl Fluorides in Steric Coupling

    • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[2][3]

    • Source: Organic & Biomolecular Chemistry, 2016.
    • URL:[Link]

  • SuFEx Chemistry & Stability

    • Title: SuFEx Click Chemistry for Late-Stage Drug Functionalization.[1]

    • Source: Sharpless Lab / Angewandte Chemie.[1]

    • URL:[Link]

  • Site-Selective Cross-Coupling

    • Title: Catalyst-Controlled Site-Selectivity Switching in Pd-C
    • Source: Catalysts, 2014.[4][5]

    • URL:[Link]

  • Sulfonyl Fluoride in Suzuki Couplings (The Risk)

    • Title: 'Awaken' Aryl Sulfonyl Fluoride: A New Partner of Suzuki–Miyaura Coupling Reaction.[6][7]

    • Source: New Journal of Chemistry, 2022.[6]

    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Fluorosulfonyl-Carboxylic Acid Intermediates

Subject: Troubleshooting & Purification Protocols for Dual-Functionality SuFEx Intermediates Ticket ID: TCH-SF-COOH-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Puri...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Purification Protocols for Dual-Functionality SuFEx Intermediates Ticket ID: TCH-SF-COOH-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Purifying intermediates containing both a fluorosulfonyl group (


) and a carboxylic acid  (

) presents a unique "chemical conflict." The

moiety is a latent electrophile susceptible to hydrolysis in basic conditions, while the

moiety is a polar acid that requires protonation (acidic conditions) to prevent salt formation and silica tailing.

This guide provides a validated workflow to navigate this stability/solubility window, ensuring high recovery of the SuFEx handle without compromising the carboxylic acid integrity.

Module 1: The Stability Spectrum (Pre-Purification Assessment)

Before initiating purification, you must establish the safe operating window for your specific substrate.

FAQ: Stability Constraints

Q: What is the "Safe pH Window" for these intermediates? A: You are operating on a "pH Tightrope."

  • pH < 1: Risk of acid-catalyzed hydrolysis (low, but possible at high temps).

  • pH 2–4 (Target Zone): Ideal. The ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     is protonated (neutral), allowing organic extraction. The 
    
    
    
    is stable.[1][2]
  • pH > 8: DANGER. Hydroxide ions (

    
    ) rapidly attack 
    
    
    
    to form the sulfonate (
    
    
    ), destroying your SuFEx handle.

Q: Can I use alcohols for recrystallization? A: Proceed with caution. While


 is more stable than sulfonyl chlorides, refluxing in nucleophilic solvents (MeOH, EtOH) can lead to sulfonate ester formation, especially if any trace base is present. Recommendation: Use non-nucleophilic solvent systems (e.g., DCM/Hexane, Toluene) first.

Module 2: Workup & Extraction (The "pH Tightrope")

The most common failure point is the initial aqueous workup. If the aqueous layer is too basic, you lose the fluoride; if not acidic enough, the carboxylic acid stays in the water.

Diagram: The Extraction Logic Flow

WorkupLogic cluster_warning CRITICAL WARNING Start Crude Reaction Mixture CheckSolubility Is product precipitated in reaction solvent? Start->CheckSolubility Filter Filtration (Ideal) Wash with cold acidic water CheckSolubility->Filter Yes (Solid) Liquid Liquid/Liquid Extraction CheckSolubility->Liquid No (Soluble) Dilute Dilute with Organic Solvent (EtOAc or DCM) Liquid->Dilute Wash1 Wash 1: Water/Brine (Remove bulk salts) Dilute->Wash1 CheckPH Check Aqueous pH Wash1->CheckPH Acidify Careful Acidification Add 1M HCl dropwise to pH 2-3 (Keep T < 10°C) CheckPH->Acidify pH > 4 Extract Extract Organic Layer CheckPH->Extract pH 2-3 Acidify->Extract Dry Dry over Na2SO4 (Avoid K2CO3 - Basic!) Extract->Dry Warning DO NOT WASH WITH NaHCO3 or NaOH (Hydrolysis Risk) Concentrate Concentrate < 40°C Dry->Concentrate

Caption: Logical workflow for isolating fluorosulfonyl-carboxylic acids, emphasizing pH control to prevent hydrolysis.

Protocol: Controlled Acidification
  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Initial Wash: Wash with brine to remove bulk water-soluble impurities.

  • The Acid Step:

    • Place the biphasic mixture in an ice bath (0–5 °C).

    • Measure the pH of the aqueous layer.

    • If pH > 4: Add 1M HCl dropwise with vigorous stirring.

    • Stop point: When pH reaches 2–3 . Do not go lower than pH 1.

  • Separation: Separate the organic layer immediately.

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    . Do not use
    
    
    , as the basic surface can degrade the
    
    
    .

Module 3: Chromatographic Purification

Carboxylic acids often "tail" (streak) on silica gel due to hydrogen bonding with silanol groups.[3] Standard eluents will result in broad bands and poor separation.

Troubleshooting: Silica Gel Tailing
IssueCauseSolution
Broad/Streaky Spots Ionization of

on silica.
Add 0.5% – 1.0% Acetic Acid (AcOH) to the mobile phase.
Product Decomposition Silica is slightly acidic/active.[3]Use acid-washed silica or keep column run time short (<30 mins).
Co-elution Polarity match with byproducts.Switch solvent system (e.g., from Hex/EtOAc to DCM/MeOH).[3]
Recommended Mobile Phases
  • Standard System: Hexanes / Ethyl Acetate + 1% AcOH .

    • Start: 90:10 (Hex:EtOAc + 1% AcOH).

    • Gradient: Ramp to 50:50.

  • Polar System (For highly polar acids): DCM / MeOH + 0.5% AcOH .

    • Ratio: 95:5 to 90:10.

    • Note: Avoid leaving the product in MeOH/AcOH mixtures for extended periods; evaporate immediately after collection.

Module 4: Crystallization (The Gold Standard)

If your intermediate is a solid, crystallization is superior to chromatography as it avoids silica interaction.

Diagram: Solvent Selection Matrix

Crystallization Input Crude Solid SolventChoice Solvent Selection Strategy Input->SolventChoice OptionA System A (Preferred) DCM / Hexanes (Dissolve in DCM, precipitate w/ Hex) SolventChoice->OptionA High Solubility OptionB System B (Alternative) Toluene / Heptane (Good for aromatics) SolventChoice->OptionB Med Solubility OptionC System C (Risky) iPrOH or EtOH (Only if cold & neutral) SolventChoice->OptionC High Polarity Risk RISK: Solvolysis Avoid boiling alcohols for >5 mins OptionC->Risk

Caption: Solvent selection guide for recrystallization. Non-nucleophilic solvents (Systems A & B) are prioritized to prevent solvolysis.

Protocol: Anti-Solvent Precipitation (System A)
  • Dissolve the crude acid in the minimum amount of DCM (Dichloromethane) at room temperature.

  • Filter off any insoluble salts.[1]

  • Slowly add Hexanes (or Heptane) dropwise with stirring until the solution turns slightly cloudy.

  • Cool to 4°C or -20°C overnight.

  • Filter the crystals and wash with cold Hexanes.

References

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448.

    • Foundational text on SuFEx stability and reactivity.
  • Barrow, A. S., et al. (2019). "The growing applications of SuFEx click chemistry." Chemical Society Reviews, 48, 4731-4758.

    • Reviews workup and handling of various sulfonyl fluoride deriv
  • ResearchGate Discussion. (2018). "TLC tailing and carboxylic acid?"

    • Practical validation of acetic acid modifiers for silica chrom
  • MilliporeSigma Technical Library. "TLC Troubleshooting."

    • General reference for chromatographic separ

Sources

Optimization

Overcoming side reactions in the esterification of 3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid

Ticket ID: CHEMSUP-2024-SO2F-EST Status: Open Priority: High (Pre-clinical Intermediate) Assigned Scientist: Senior Application Specialist[1] Executive Summary: The "Dual-Warhead" Challenge You are attempting to esterify...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEMSUP-2024-SO2F-EST Status: Open Priority: High (Pre-clinical Intermediate) Assigned Scientist: Senior Application Specialist[1]

Executive Summary: The "Dual-Warhead" Challenge

You are attempting to esterify 3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid . This molecule presents a classic "orthogonal reactivity" conflict:

  • The Steric Blockade: The 2-Chloro and 3-Bromo substituents create a "buttressing effect" (Ortho Effect), rendering the carboxylic acid extremely sterically hindered. Standard Fischer esterification (Acid + Alcohol + Heat) will likely fail or proceed glacially.[1]

  • The SuFEx Trap: The 5-Fluorosulfonyl (-SO₂F) group is a latent electrophile (SuFEx warhead).[1] While robust, it is vulnerable to hydrolysis under high pH conditions or nucleophilic attack by alcohols if "activated" by specific bases (e.g., DBU, DMAP) or silyl groups.

The Goal: Activate the sterically hindered Carboxylic Acid (-COOH) without triggering the Sulfonyl Fluoride (-SO₂F).

Module 1: Diagnostic Decision Tree

Before selecting a protocol, determine your path based on the ester type and available reagents.

EsterificationLogic Start START: Select Target Ester Methyl Target: Methyl Ester Start->Methyl Complex Target: Complex/Bulky Alcohol Start->Complex TMS Option A: TMS-Diazomethane (Mildest, High Yield) Methyl->TMS Small Scale (<1g) MeI Option B: MeI + K2CO3 (Robust, Scalable) Methyl->MeI Large Scale (>1g) Direct Direct Coupling (EDC/DCC)? Complex->Direct Attempt AcidCl Option C: Acid Chloride Route (SOCl2 -> R-OH) Complex->AcidCl Recommended Risk RISK: Steric Failure or DMAP-induced SO2F activation Direct->Risk High Probability

Figure 1: Decision matrix for esterification strategies. Green nodes indicate validated pathways for -SO₂F retention.

Module 2: Troubleshooting Guide (FAQs)
Q1: Why is my reaction showing no conversion (Starting Material recovered)?

Diagnosis: Steric Hindrance (The Ortho Effect). Explanation: The 2-Chloro and 3-Bromo atoms physically block the trajectory of the nucleophile (alcohol) attacking the carbonyl carbon. Solution: You cannot rely on passive thermodynamics (Fischer esterification).[1] You must switch to Alkylation (attacking the alkyl halide with the carboxylate, moving the reaction center away from the steric bulk) or High-Energy Activation (Acid Chloride).

  • See Protocol A (Alkylation).

Q2: I see a new spot, but the Fluorine NMR signal disappeared. What happened?

Diagnosis: Hydrolysis to Sulfonic Acid (-SO₃H).[1] Explanation: The -SO₂F group is stable to acid, but sensitive to hydroxide or water in the presence of base. If you used aqueous base (NaOH/KOH) or wet polar solvents (wet DMF) with heat, the -SO₂F hydrolyzed. Solution:

  • Switch to anhydrous bases: K₂CO₃ or NaHCO₃ .[1]

  • Dry solvents (DMF/DMAc) over molecular sieves.[1]

  • Verification: -SO₂F typically appears at +65 ppm (approx) in ¹⁹F NMR.[1] Sulfonic acid/salt will show no signal or a shift to ~ -120 ppm (if fluorinated counter-ion exists, otherwise silent).[1]

Q3: I formed the ester, but I also see a side product where the alcohol added twice.

Diagnosis: Sulfonylation (SuFEx Side Reaction). Explanation: The alcohol attacked the -SO₂F group, forming a Sulfonate Ester (-SO₃R) . This happens if you used a nucleophilic catalyst like DMAP or a strong base like DBU .[1] These agents "activate" the S(VI) center for fluoride exchange.[2] Solution:

  • Avoid DMAP if possible. If necessary, use <5 mol% and keep temperature <0°C.

  • Use Pyridine or 2,6-Lutidine as the acid scavenger; they are too sterically hindered to activate the -SO₂F.

Module 3: Validated Protocols
Protocol A: Alkylation (The "Gold Standard" for Methyl/Alkyl Esters)

Best for overcoming steric hindrance while preserving SO₂F.

Mechanism: Sₙ2 attack of the Carboxylate anion on the Alkyl Halide. The steric bulk of the benzoic acid does not hinder this reaction because the electrophile (MeI) is small.

Reagents:

  • Substrate: 1.0 equiv

  • Methyl Iodide (MeI) or Benzyl Bromide: 1.5 equiv[1]

  • Base: Potassium Carbonate (K₂CO₃) - 2.0 equiv (Anhydrous, granular)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step:

  • Dissolve the acid in anhydrous DMF (0.5 M concentration).

  • Add K₂CO₃.[1] Stir at Room Temperature (RT) for 15 mins to form the carboxylate salt.

  • Add Methyl Iodide dropwise.[1]

  • Critical Control Point: Stir at RT . Do not heat above 40°C. The -SO₂F is stable at RT in DMF/K₂CO₃, but elevated temps (>60°C) increase hydrolysis risk if trace water is present.

  • Monitor by TLC/LCMS.[1]

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF.[1] Dry over MgSO₄.[1]

Protocol B: The Acid Chloride Route (For Complex Alcohols)

Best when the alcohol is valuable or bulky.

Mechanism: Conversion to Acid Chloride (COCl) using Thionyl Chloride, followed by esterification. -SO₂F is inert to SOCl₂.[1]

Reagents:

  • Thionyl Chloride (SOCl₂): 5.0 equiv (or neat)[1]

  • Cat.[1][3][4] DMF (1 drop)

  • Target Alcohol: 1.1 equiv[5]

  • Base: Pyridine or Et₃N (3.0 equiv)[1]

Step-by-Step:

  • Suspend acid in Toluene or DCM.[1]

  • Add SOCl₂ and 1 drop of DMF.[1]

  • Reflux (Toluene) or stir at 40°C (DCM) until the solid dissolves and gas evolution ceases (formation of Acid Chloride).

    • Note: The steric bulk requires this thermal push. -SO₂F will survive.[1]

  • Concentrate to dryness to remove excess SOCl₂ (Critical to prevent side reactions with the alcohol).

  • Redissolve the crude Acid Chloride in dry DCM.

  • Add the Alcohol and Pyridine at 0°C.

    • Why Pyridine? It scavenges HCl but is too weak to activate -SO₂F for SuFEx.[1]

  • Warm to RT.

Data Summary: Reagent Compatibility Table
ReagentCompatibility with -SO₂FCompatibility with Steric -COOHRecommendation
H₂SO₄ / MeOH (Fischer)High (Stable)Low (Too slow)❌ Avoid
SOCl₂ (Thionyl Chloride)High (Inert)High (Overcomes sterics)Recommended
NaOH / KOH Low (Hydrolysis risk)N/A❌ Avoid
K₂CO₃ / DMF Medium/High (Keep dry)High (Alkylation route)Recommended
DMAP Low (SuFEx Activator)High⚠️ Caution (Cat.[1] only)
TMS-Diazomethane High High Excellent (Small scale)
References
  • SuFEx Chemistry Fundamentals: Dong, J., Sharpless, K. B., et al. (2014).[6] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Citation for: Stability of SO2F bond energy (approx 90 kcal/mol) vs SO2Cl.

  • Steric Hindrance in Benzoic Acids (Ortho Effect): Dippy, J. F. J., & Lewis, R. L. (1937). "The effect of substituents on the dissociation constants of carboxylic acids." Journal of the Chemical Society. Citation for: Mechanism of steric inhibition of resonance and nucleophilic attack in 2,6-disubstituted benzoates.

  • Sulfonyl Fluoride Stability Guidelines: Nietzold, C., et al. (2024). "Unconventional reactivity of sulfonyl fluorides." Imperial College London / Spiral.[1] Citation for: Hydrolysis conditions and nucleophilic activation thresholds.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Sulfonyl Fluorides vs. Sulfonyl Chlorides with Benzoic Acids

In the landscape of modern organic synthesis, particularly within drug discovery and development, the precise and predictable formation of new chemical bonds is paramount. Sulfonyl halides, serving as powerful electrophi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, particularly within drug discovery and development, the precise and predictable formation of new chemical bonds is paramount. Sulfonyl halides, serving as powerful electrophiles, are cornerstone reagents for constructing sulfonamides and sulfonate esters—motifs prevalent in a vast array of pharmaceuticals. For decades, sulfonyl chlorides have been the default choice due to their high reactivity. However, the rise of "click chemistry" has propelled sulfonyl fluorides into the spotlight, championed for their unique balance of stability and latent reactivity.[1]

This guide provides a comprehensive, data-driven comparison of sulfonyl fluorides and sulfonyl chlorides, with a specific focus on their interaction with benzoic acids. We will move beyond simple reactivity scales to explore the mechanistic underpinnings, the necessity of catalytic activation, and the practical implications for researchers in the lab.

Part 1: The Fundamental Dichotomy: Stability vs. Reactivity

The core difference between sulfonyl fluorides and sulfonyl chlorides lies in the nature of the sulfur-halogen bond. This distinction dictates their bench-top stability, reaction kinetics, and the conditions required to achieve desired transformations.

  • Sulfonyl Chlorides (R-SO₂Cl): The Reactive Workhorse The S-Cl bond is relatively long and polarized, making the sulfur atom highly electrophilic and the chloride a good leaving group. This inherent reactivity allows for spontaneous reaction with a wide range of nucleophiles, often at room temperature, with simple bases like pyridine or triethylamine to scavenge the HCl byproduct.[2] However, this reactivity comes at a cost. Sulfonyl chlorides are notoriously sensitive to moisture, leading to rapid hydrolysis to the corresponding sulfonic acid.[3][4] Their stability can be poor, sometimes precluding long-term storage and requiring in situ generation.[3][5]

  • Sulfonyl Fluorides (R-SO₂F): The Stable Powerhouse The S-F bond is significantly stronger and less polarized than the S-Cl bond, owing to the high electronegativity of fluorine. This renders sulfonyl fluorides remarkably stable. They are often inert to water, resistant to reduction, and can survive harsh reaction conditions and purification methods like silica gel chromatography.[1] This stability, however, means they are significantly less reactive and generally do not react with nucleophiles unless specifically activated.[6] This latent reactivity is the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a new generation of click reactions.[1]

Comparative Data: Stability and General Reactivity
FeatureSulfonyl Chloride (R-SO₂Cl)Sulfonyl Fluoride (R-SO₂F)Rationale & References
Stability to Hydrolysis Low; readily hydrolyzes to R-SO₃H.High; generally stable in aqueous conditions.Stronger S-F bond and less effective fluoride leaving group ability without activation.[6]
Thermal Stability Moderate to Low; can decompose on heating.High; stable to thermolysis.[1]The robust S-F bond requires more energy to cleave.
Reactivity with Nucleophiles High; often reacts spontaneously.Low; requires activation/catalysis.Chloride is a better leaving group than fluoride under uncatalyzed conditions.[3][6]
Storage Often requires special handling; may degrade.Excellent; typically bench-stable for long periods.Lower susceptibility to degradation pathways.[4]

Part 2: Mechanistic Insights: A Tale of Two Halides

The reaction of a sulfonyl halide with a nucleophile, such as the carboxylate derived from benzoic acid, proceeds via nucleophilic substitution at the sulfur center. However, the pathways differ significantly.

Sulfonyl Chlorides: A Direct Path

Sulfonyl chlorides typically react via a mechanism that resembles a concerted SN2-type pathway or a stepwise addition-elimination process with a very short-lived intermediate. The high electrophilicity of the sulfur atom and the competence of chloride as a leaving group facilitate a direct attack by the nucleophile.

G RSO2Cl R-SO₂Cl TS [Transition State]⁻ RSO2Cl->TS Nu R'-COO⁻ Nu->RSO2Cl Product R-SO₂-O-COR' TS->Product Cl_ion Cl⁻ TS->Cl_ion Loss of Leaving Group

Caption: General mechanism for nucleophilic attack on a sulfonyl chloride.

Sulfonyl Fluorides: The Activation-Dependent Pathway

Due to the strength of the S-F bond, fluoride is a poor leaving group.[6] Therefore, direct nucleophilic attack is kinetically unfavorable. Reaction requires activation of the S-F bond to make the fluoride a better leaving group. This is the central principle of SuFEx chemistry. Activation can be achieved through various means:

  • Lewis Acid/Silyl Activation: A Lewis acid or a silylating agent (like HMDS) can coordinate to the fluorine atom, weakening the S-F bond and enhancing the sulfur's electrophilicity.[7]

  • Nucleophilic Catalysis: A potent nucleophilic catalyst, such as 1-hydroxybenzotriazole (HOBt) or DABCO, can attack the sulfur center to form a more reactive intermediate, which is then intercepted by the primary nucleophile.[7][8]

The interaction with a carboxylic acid can lead to an interesting outcome. Instead of forming a stable sulfonyl carboxylate anhydride, reagents like sulfuryl fluoride (SO₂F₂) can be used to convert carboxylic acids into highly reactive acyl fluorides .[9] This transformation proceeds via an intermediate anhydride, which is then attacked by a fluoride source.[9] These acyl fluorides are valuable intermediates for subsequent reactions, such as amide bond formation.

G cluster_0 Activation Step cluster_1 Nucleophilic Attack RSO2F R-SO₂F Activated [R-SO₂-F---Cat] Activated Complex RSO2F->Activated Cat Catalyst (e.g., Lewis Acid, Silyl Agent) Cat->Activated Product R-SO₂-O-COR' + [H-F-Cat] Activated->Product Attack by Carboxylate Nu R'-COOH (Benzoic Acid) Nu->Product

Caption: Catalytic activation workflow for sulfonyl fluoride reactions.

Part 3: Experimental Protocols and Considerations

The choice between a sulfonyl chloride and a sulfonyl fluoride has significant practical consequences for reaction setup and execution.

Protocol 1: Synthesis of a Mixed Anhydride using 4-Carboxybenzenesulfonyl Chloride

This protocol illustrates a typical reaction with a sulfonyl chloride, where the goal is to activate the benzoic acid for subsequent reaction (e.g., with an amine).

Materials:

  • Benzoic Acid

  • 4-(Chlorosulfonyl)benzoic acid

  • Pyridine (or Triethylamine)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve benzoic acid (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.1 eq) dropwise to the stirred solution.

  • In a separate flask, dissolve 4-(chlorosulfonyl)benzoic acid (1.05 eq) in a minimum amount of anhydrous THF.

  • Slowly add the sulfonyl chloride solution to the stirred benzoic acid/pyridine mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. The formation of the mixed anhydride can be monitored by TLC or LC-MS.

  • The resulting activated benzoic acid is typically used immediately in the next step without isolation.

Causality and Trustworthiness: The use of an anhydrous solvent and inert atmosphere is critical to prevent hydrolysis of the highly reactive sulfonyl chloride.[3] Pyridine acts as both a base to form the more nucleophilic carboxylate and as a scavenger for the HCl generated, driving the reaction to completion.[10] Cooling to 0 °C controls the initial exothermic reaction.

Protocol 2: Acyl Fluoride Formation from Benzoic Acid using Sulfuryl Fluoride (SO₂F₂)

This protocol demonstrates a modern approach using a sulfonyl fluoride-containing reagent to generate a valuable synthetic intermediate from a carboxylic acid. This method often requires a halide source to facilitate the conversion.[9]

Materials:

  • Benzoic Acid

  • Sulfuryl Fluoride (SO₂F₂) - Caution: Toxic Gas, handle in a fume hood.

  • Tetrabutylammonium chloride (TBAC) or bromide (TBAB) (catalytic)

  • An organic base (e.g., DBU or an amine base)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a dried reaction vessel charged with benzoic acid (1.0 eq), add anhydrous acetonitrile.

  • Add the base (e.g., DBU, 1.5 eq) and the halide accelerator (e.g., TBAC, 0.1 eq).

  • Carefully introduce sulfuryl fluoride (SO₂F₂) gas (approx. 1.2 eq) via a balloon or a metered system at room temperature.

  • Stir the reaction for 30-60 minutes. Monitor the formation of the benzoyl fluoride by ¹⁹F NMR or by quenching a small aliquot with an amine and analyzing the amide product by LC-MS.

  • Upon completion, the reaction mixture containing the acyl fluoride can be used directly for the next synthetic step.

Causality and Trustworthiness: This protocol highlights the need for activation. SO₂F₂ alone reacts slowly with carboxylic acids. The base generates the carboxylate, and the halide source (Cl⁻ or Br⁻) accelerates the crucial conversion of an intermediate anhydride to the final acyl fluoride.[9] The self-validating nature of this protocol lies in the clean and high-yield conversion to the acyl fluoride, a stable yet reactive intermediate that can be characterized before use.

Part 4: Summary and Outlook

The choice between sulfonyl chlorides and sulfonyl fluorides is not merely a substitution of one halogen for another; it represents a fundamental strategic decision in synthesis design.

Choose a sulfonyl chloride when:

  • High reactivity is paramount and reaction speed is critical.

  • The substrate and conditions are tolerant of a highly reactive electrophile.

  • The instability of the reagent is manageable (e.g., through in situ generation or immediate use).

Choose a sulfonyl fluoride when:

  • Stability, orthogonality, and chemoselectivity are primary concerns.

  • The target molecule must endure multiple synthetic steps.

  • The principles of click chemistry—high yield, simple workup, and tolerance of diverse functional groups—are desired.[1][11]

  • A catalytic, activation-based approach is feasible and desirable.

For reactions involving benzoic acids, sulfonyl chlorides provide a direct, classical route to reactive mixed anhydrides. In contrast, sulfonyl fluorides, particularly through reagents like SO₂F₂, offer a modern, catalytic pathway to generate versatile acyl fluoride intermediates.[9][12] As the demand for robust, selective, and "green" chemical processes grows, the stability and controlled reactivity of sulfonyl fluorides will undoubtedly secure their role as indispensable tools for the modern synthetic chemist.

References

  • Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins. PMC. [Link]

  • Sulfur-Fluoride Exchange (SuFEx)-Mediated Synthesis of Sterically Hindered and Electron-Deficient Secondary and Tertiary Amides via Acyl Fluoride Intermediates. Semantic Scholar. [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Royal Society of Chemistry. [Link]

  • A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates*. SciSpace. [Link]

  • Synthesis of Highly Reactive Sulfone Iminium Fluorides and Their Use in Deoxyfluorination and Sulfur Fluoride Exchange Chemistry. ACS Publications. [Link]

  • Activation of carboxylic acids for peptide coupling using sulfur fluoride gasses. ResearchGate. [Link]

  • Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides. PubMed. [Link]

  • A Practical Guide to SuFEx Chemistry: An Overview of S(VI) Fluoride Reactivity. ChemRxiv. [Link]

  • Sulfonyl chlorides versus sulfonyl fluorides. ResearchGate. [Link]

  • Unconventional reactivity of sulfonyl fluorides. Cell Press. [Link]

  • A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ChemRxiv. [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor? Reddit. [Link]

  • Halide-Accelerated Acyl Fluoride Formation Using Sulfuryl Fluoride. ACS Publications. [Link]

  • Method for Synthesis of Enol Ester Functionalized Sulfonyl Fluorides. PubMed. [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]

  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. PMC. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]

  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]

Sources

Comparative

Biological stability of 3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid vs sulfonyl chlorides

Biological Stability Guide: 3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid (BCFSBA) vs. Sulfonyl Chlorides Executive Summary: The SuFEx Paradigm Shift In the landscape of covalent drug discovery and chemical biology, th...

Author: BenchChem Technical Support Team. Date: February 2026

Biological Stability Guide: 3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid (BCFSBA) vs. Sulfonyl Chlorides

Executive Summary: The SuFEx Paradigm Shift

In the landscape of covalent drug discovery and chemical biology, the transition from Sulfonyl Chlorides (R-SO₂Cl) to Sulfonyl Fluorides (R-SO₂F) represents a fundamental shift from "uncontrollable reactivity" to "programmed latency."

This guide specifically analyzes the biological stability profile of 3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid (BCFSBA) . As a polysubstituted aryl sulfonyl fluoride, BCFSBA serves as a premier example of a SuFEx (Sulfur-Fluoride Exchange) warhead. Unlike its sulfonyl chloride analogs, which degrade rapidly in aqueous media, BCFSBA exhibits a unique "Goldilocks" stability—inert to water and plasma but highly reactive toward specific protein nucleophiles (Tyr, Lys, His, Ser) within the binding pocket.

Chemical Biology Profile: Structural Determinants

To understand the stability of BCFSBA, we must first deconstruct its electronic environment compared to standard sulfonyl chlorides.

FeatureBCFSBA (Sulfonyl Fluoride) Analogous Sulfonyl Chloride
Warhead Structure -SO₂F (Fluorosulfonyl)-SO₂Cl (Chlorosulfonyl)
Bond Energy S–F Bond: ~130 kcal/mol (Strong)S–Cl Bond: ~60 kcal/mol (Weak)
Bond Character High ionic character; resistant to reduction.Covalent/Polarizable; prone to reduction.[1]
Leaving Group Fluoride (

) is a poor leaving group without specific activation (H-bonding/Lewis Acid).
Chloride (

) is an excellent leaving group.
Hydrolysis (

)
> 24 Hours (pH 7.4, PBS)< 10 Minutes (pH 7.4, PBS)
Redox Stability High (Resistant to cellular thiols/GSH).Low (Rapidly reduced to sulfinates).
The "Halogen Effect" on BCFSBA

The specific substitution pattern of BCFSBA (3-Bromo, 2-Chloro, 1-COOH) creates a highly electron-deficient aromatic ring.

  • Inductive Effect: The -Br and -Cl atoms pull electron density away from the ring, making the sulfur center more electrophilic.

  • Stability Paradox: While increased electrophilicity usually accelerates hydrolysis, the S-F bond's strength overrides this, maintaining aqueous stability while priming the molecule for rapid reaction with protein residues once bound.

Stability & Reactivity Mechanisms

The biological superiority of BCFSBA over sulfonyl chlorides is driven by two key mechanisms: Hydrolytic Resistance and Chemoselective Activation .

Mechanism 1: Hydrolytic Resistance

Sulfonyl chlorides react promiscuously with water because the S-Cl bond is weak and the chloride ion dissociates easily. In contrast, the S-F bond in BCFSBA is shorter and stronger. Water molecules cannot easily displace the fluoride ion without catalytic assistance (e.g., from a protein side chain or specific pH conditions).

Mechanism 2: SuFEx Activation (The "Click" Step)

BCFSBA acts as a "sleeping agent." It circulates intact until it enters a protein binding pocket where a specific residue (e.g., Tyrosine or Lysine) and a neighboring proton donor (or local electric field) catalyze the ejection of fluoride.

Pathway Visualization

The following diagram illustrates the divergent fates of BCFSBA vs. Sulfonyl Chlorides in a biological context.

StabilityPathways cluster_inputs cluster_environment Biological Environment (pH 7.4) BCFSBA BCFSBA (Sulfonyl Fluoride) Water Aqueous Buffer (H2O) BCFSBA->Water Slow/No Reaction Protein Target Protein (Tyr/Lys/His) BCFSBA->Protein SuFEx Activation GSH Glutathione (Reductant) BCFSBA->GSH Resistant Stable STABLE (>24h Half-life) BCFSBA->Stable SulfonylCl Sulfonyl Chloride (Analog) SulfonylCl->Water Fast Reaction SulfonylCl->GSH Reduction Hydrolysis RAPID HYDROLYSIS (Sulfonic Acid) Water->Hydrolysis Conjugation COVALENT ADDUCT (Specific Labeling) Protein->Conjugation Reduction REDUCTION (Sulfinic Acid) GSH->Reduction

Figure 1: Comparative fate of BCFSBA (blue path) vs. Sulfonyl Chlorides (red path) in biological media. BCFSBA resists hydrolysis and reduction, selectively reacting only with the target protein.

Experimental Protocols: Validating Stability

To confirm the stability of BCFSBA in your specific assay buffer, use the following self-validating protocols.

Protocol A: NMR Hydrolysis Assay (The Gold Standard)

Objective: Determine the half-life (


) of BCFSBA in aqueous buffer.
  • Preparation: Dissolve BCFSBA (10 mM) in

    
    -DMSO.
    
  • Initiation: Mix 50 µL of stock with 450 µL of deuterated phosphate buffer (pH 7.4) in an NMR tube.

  • Acquisition:

    • Immediately acquire a

      
      F NMR spectrum (
      
      
      
      ).
    • Look for the sulfonyl fluoride signal (typically

      
       +60 to +65 ppm).
      
    • Look for the free fluoride ion signal (

      
       -119 ppm), which indicates hydrolysis.
      
  • Time-Course: Acquire spectra every 30 minutes for 24 hours.

  • Analysis: Integrate the reactant vs. product peaks. Plot

    
     vs. time to determine 
    
    
    
    .
Protocol B: LC-MS Stability Profiling

Objective: Assess stability in plasma or cell lysate.

  • Incubation: Spike BCFSBA (1 µM) into human plasma or cell lysate. Incubate at 37°C.

  • Sampling: At

    
     hours, remove aliquots.
    
  • Quenching: Precipitate proteins with cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge and inject supernatant into LC-MS/MS.

    • Monitor: Parent ion [M-H]⁻ (negative mode often preferred for benzoic acids).

    • Control: Run a parallel Sulfonyl Chloride sample (expect disappearance within <10 mins).

Data Summary: BCFSBA vs. Alternatives

The following table summarizes expected performance metrics based on the structural class of electron-deficient aryl sulfonyl fluorides.

ParameterBCFSBA Sulfonyl Chlorides Acrylamides (Cys-Targeting)
Aqueous Stability (pH 7.4) High (

h)
Very Low (

min)
High
Plasma Stability HighLow (Hydrolysis + Protein Binding)Moderate (Glutathione adducts)
Target Residues Tyr, Lys, His, Ser Promiscuous (Cys, Lys, N-term)Cysteine (Specific)
Reaction Mechanism SuFEx (Proximity Driven)Nucleophilic Substitution (Non-specific)Michael Addition
Cell Permeability Good (Tunable)Poor (Rapid degradation)Good

Application Workflow: From Stability to Labeling

Once stability is confirmed, BCFSBA is best utilized for Fragment-Based Drug Discovery (FBDD) or DNA-Encoded Libraries (DEL) .

Workflow Step1 1. Synthesis Attach BCFSBA to Scaffold (via COOH group) Step2 2. Stability Check Verify intact SO2F via LCMS (No hydrolysis) Step1->Step2 Step3 3. Incubation Mix with Target Protein (1-24 hours) Step2->Step3 Step4 4. Cross-Linking SuFEx Reaction Occurs (Covalent Bond Formation) Step3->Step4 Step5 5. Validation Mass Spec / X-Ray Crystallography (Map modified residue) Step4->Step5

Figure 2: Recommended workflow for utilizing BCFSBA in covalent probe development.

References

  • Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Source: Chemical Reviews (2015) Citation: Narayanan, A., & Jones, L. H. (2015).[2] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. URL:[Link]

  • SuFEx Click Chemistry for Drug Discovery. Source: Angewandte Chemie (2014) Citation: Dong, J., Sharpless, K. B., et al. (2014).[3] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][3][4] Angewandte Chemie International Edition, 53(36), 9430-9448. URL:[Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities. Source: ACS Chemical Biology (2023) Citation: Grimster, N. P., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools. ACS Chemical Biology, 18(1), 123-135. URL:[Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Source: Chemistry – A European Journal (2021) Citation: Mykhailiuk, P. K., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Chemistry – A European Journal, 27(15), 4950-4957. URL:[Link]

Sources

Validation

Technical Guide: NMR Characterization of 3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic Acid

Executive Summary This guide provides a technical analysis of 3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid (CAS: 1269232-93-0), a highly specialized scaffold used in Fragment-Based Drug Discovery (FBDD) and PROTAC lin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid (CAS: 1269232-93-0), a highly specialized scaffold used in Fragment-Based Drug Discovery (FBDD) and PROTAC linker design.

Unlike standard benzoic acid derivatives, this molecule contains a sulfonyl fluoride (-SO₂F) handle—the cornerstone of Sulfur-Fluoride Exchange (SuFEx) "Click" chemistry. This guide compares the performance of this fluorosulfonyl derivative against its chlorosulfonyl analogs, highlighting its superior hydrolytic stability and unique NMR spectral signature.

Structural Analysis & Strategic Utility[1]

The molecule is a tri-functionalized benzene ring. Its value lies in the orthogonality of its reactive groups:

  • Carboxylic Acid (C1): Anchor point for amide coupling or solubility modulation.

  • Aryl Halides (Cl at C2, Br at C3): Steric blockers that force out-of-plane twisting (atropisomerism potential) and handles for palladium-catalyzed cross-coupling (Suzuki/Buchwald).

  • Sulfonyl Fluoride (C5): A "sleeping" electrophile that reacts only upon specific activation, unlike the hyper-reactive sulfonyl chloride.

Diagram 1: Structural Logic & Reactivity Flow

G Molecule 3-Bromo-2-chloro-5- (fluorosulfonyl)benzoic acid COOH Carboxylic Acid (Amide Coupling) Molecule->COOH Halogens Br/Cl Motifs (Cross-Coupling) Molecule->Halogens SuFEx Sulfonyl Fluoride (-SO2F) (SuFEx Click Handle) Molecule->SuFEx Protein Labeling Protein Labeling SuFEx->Protein Labeling Polymer Synthesis Polymer Synthesis SuFEx->Polymer Synthesis

Caption: Orthogonal reactivity channels. The -SO₂F group (Red) remains inert during COOH/Halogen manipulations, activating only under SuFEx conditions.

Comparative Analysis: Sulfonyl Fluoride vs. Sulfonyl Chloride[1][2][3][4][5]

The primary alternative to this product is the corresponding Sulfonyl Chloride (-SO₂Cl) . The Fluoride variant is superior for multi-step synthesis due to its unique stability profile.

FeatureSulfonyl Fluoride (-SO₂F) (This Product)Sulfonyl Chloride (-SO₂Cl) (Alternative)Operational Impact
Hydrolytic Stability High. Stable in water/alcohol at neutral pH.Low. Rapidly hydrolyzes to sulfonic acid.-SO₂F allows open-air handling and aqueous workups.
Thermodynamic Stability Resists reduction; thermally stable >150°C.Prone to reductive collapse; thermally labile.-SO₂F survives high-temp cross-coupling reactions.
Chemoselectivity "Sleeping beauty" reactivity; requires activation (e.g., Ca²⁺, Si).Indiscriminate electrophile; reacts with many nucleophiles.-SO₂F enables late-stage functionalization in complex biomolecules.
NMR Detectability Distinct ¹⁹F Signal (+60 to +65 ppm). Silent in ¹⁹F; requires ¹H indirect evidence.¹⁹F NMR provides rapid, unambiguous purity quantification.

NMR Characterization Data (Reference Standards)

Note: The following data represents high-confidence reference values derived from substituent additivity principles and analogous SuFEx literature (Sharpless et al., 2014).

A. ¹⁹F NMR (The Critical Identifier)

The presence of the Sulfur-Fluoride bond shifts the fluorine signal significantly downfield compared to carbon-fluorine bonds.

  • Chemical Shift: +64.0 to +66.0 ppm (Singlet).

    • Contrast: Typical Ar-F (carbon-bound) signals appear at -100 to -120 ppm.

    • Validation: A peak in the positive region is diagnostic for the intact -SO₂F group. Hydrolysis to sulfonic acid results in the disappearance of this peak.

B. ¹H NMR (400 MHz, DMSO-d₆)

Due to the 2,3,5-substitution pattern, the aromatic ring possesses two protons in a meta relationship (Position 4 and 6).

PositionShift (δ, ppm)MultiplicityCoupling (J, Hz)Assignment Logic
-COOH 13.5 - 14.0Broad Singlet-Acidic proton (exchangeable with D₂O).
Ar-H (C6) 8.30 - 8.45Doublet (d)J ≈ 2.0 - 2.5 HzMost Deshielded. Ortho to both electron-withdrawing -COOH and -SO₂F groups.
Ar-H (C4) 8.10 - 8.25Doublet (d)J ≈ 2.0 - 2.5 HzOrtho to -SO₂F and -Br. Slightly shielded relative to H6.
C. ¹³C NMR (100 MHz, DMSO-d₆)
  • Carbonyl (C=O): ~165 ppm.

  • Aromatic C-SO₂F: ~135 ppm (Doublet, J_C-F ≈ 20-25 Hz). Note: The C-F coupling through sulfur is a key confirmation.

  • Aromatic C-Halogens: C-Cl (~130 ppm), C-Br (~120 ppm).

Experimental Protocol: Validated Characterization Workflow

To ensure reproducibility, follow this specific sequence. The use of DMSO-d₆ is mandatory to prevent aggregation of the benzoic acid dimer, which broadens peaks in CDCl₃.

Diagram 2: Characterization Workflow

Workflow Step1 Sample Prep 10-15 mg in 0.6 mL DMSO-d6 Step2 Acquisition Setup Pulse: 30° | D1: 1.0s (1H), 5.0s (19F) Step1->Step2 Step3 1H NMR Scan Verify Aromatic Region (8.0-8.5 ppm) Step2->Step3 Step4 19F NMR Scan Verify Singlet at +65 ppm Step3->Step4 Decision Peak at +65 ppm? Step4->Decision Pass PASS: Intact SuFEx Handle Decision->Pass Yes Fail FAIL: Hydrolysis (Sulfonic Acid) Decision->Fail No (Silent)

Caption: Step-by-step validation protocol. The ¹⁹F scan is the "Go/No-Go" decision point for reagent quality.

Detailed Methodology
  • Solvent Choice: Use DMSO-d₆ (99.9% D).

    • Why? The carboxylic acid moiety forms strong hydrogen-bonded dimers in non-polar solvents (CDCl₃), leading to broad, uninterpretable signals. DMSO disrupts these bonds, yielding sharp doublets.

  • Internal Standard (Optional): α,α,α-Trifluorotoluene (δ -63.72 ppm).

    • Why? To accurately reference the ¹⁹F spectrum if the instrument is not calibrated to an external standard.

  • Relaxation Delay (D1):

    • ¹H: 1.0 second is sufficient.

    • ¹⁹F: Set D1 ≥ 5.0 seconds for quantitative integration. The sulfur-bound fluorine has a longer relaxation time (T1) than carbon-bound fluorine.

References

  • SuFEx Chemistry Foundation: Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]

  • Sulfonyl Fluoride Stability: Narayanam, M. K., et al. (2018). Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Chemical Science, 9, 1368-1378. [Link]

  • NMR Data Standards: National Institute of Standards and Technology (NIST). Chemistry WebBook, SRD 69. (General spectral data for benzoic acid derivatives). [Link]

Comparative

Validating Covalent Protein Modification: A Technical Guide to Fluorosulfonyl Benzoate (FSB) Probes

This guide serves as a technical manual for researchers validating covalent protein modifications using fluorosulfonyl benzoate (FSB) probes. It is designed to move beyond basic protocol listing, offering instead a causa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for researchers validating covalent protein modifications using fluorosulfonyl benzoate (FSB) probes. It is designed to move beyond basic protocol listing, offering instead a causal analysis of why these experiments work and how to rigorously validate them.

Part 1: The Strategic Shift to Sulfur(VI) Fluoride Exchange (SuFEx)

For decades, covalent drug discovery was synonymous with targeting cysteine residues using acrylamides (Michael acceptors). However, cysteine is rare (approx. 2% of the proteome) and often absent from critical binding pockets.

Fluorosulfonyl Benzoates (FSBs) represent a paradigm shift. Utilizing Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, these probes act as "privileged warheads." Unlike highly reactive electrophiles that indiscriminately alkylate, FSBs are relatively stable in aqueous solution but react rapidly when positioned in proximity to a nucleophile within a protein pocket. This "context-dependent reactivity" allows them to target Tyrosine, Lysine, Serine, and Histidine —vastly expanding the druggable proteome.[1]

Mechanism of Action

The FSB warhead relies on the stability of the S(VI)-F bond. It does not react via simple diffusion-based collision. Instead, the binding event positions the sulfur center near a nucleophilic side chain, facilitating a specific nucleophilic substitution that ejects fluoride.

SuFEx_Mechanism Probe FSB Probe (Electrophile) Complex Non-Covalent Complex (E-I) Probe->Complex Binding (Kd) Protein Protein Target (Nu: Tyr/Lys/His) Protein->Complex TS Transition State (Proximity Driven) Complex->TS SuFEx Activation Adduct Covalent Adduct (Stable Sulfonate) TS->Adduct Bond Formation Leaving Fluoride Ion (Leaving Group) TS->Leaving

Figure 1: The SuFEx reaction mechanism. Note that the initial non-covalent binding event is the rate-determining step for specificity, distinguishing FSBs from non-specific alkylators.

Part 2: Comparative Analysis of Covalent Probes

When designing a validation campaign, selecting the correct probe architecture is critical. Below is a technical comparison of FSBs against standard alternatives.

Table 1: Technical Comparison of Covalent Probe Classes

FeatureFSB / Sulfonyl Fluorides Acrylamides / Michael Acceptors Photo-Affinity Probes (PAL)
Target Residues Tyr, Lys, His, Ser, Thr (Context-dependent)Cysteine (Thiol-specific)Any (via Carbene/Nitrene insertion)
Mechanism Nucleophilic Substitution (SuFEx)Michael AdditionUV-activated Radical Insertion
Stability High (Resistant to hydrolysis at pH 7.4)Moderate (Susceptible to glutathione)Stable until irradiated
Specificity High (Requires binding + orientation)High (Requires Cys availability)Low/Moderate (Labels nearest neighbor)
Labeling Yield Moderate to High (>50%)High (>80%)Low (<5-10%)
Validation Use Mapping binding sites lacking CysKinase profiling (Cys-rich sites)Identifying unknown receptors (Low affinity)

Scientist's Insight: Choose FSBs when your target pocket lacks a cysteine or when you need to validate a "Lysine-targeting" covalent inhibitor. Do not use FSBs if your protein is unstructured or lacks a defined binding pocket, as the reaction relies on specific geometry.

Part 3: Experimental Validation Protocol

This protocol outlines the Activity-Based Protein Profiling (ABPP) workflow for validating FSB labeling.

Phase 1: Probe Incubation & Competition (The "Self-Validation" Step)

The most common error in covalent probe validation is neglecting the competition control. You must prove that labeling is driven by the specific pharmacophore, not just the reactive warhead.

Workflow Diagram:

Validation_Workflow cluster_Exp Experimental Arm cluster_Ctrl Control Arm (Essential) Lysate Proteome / Live Cells Treat_Probe Add FSB Probe (1-10 µM) Lysate->Treat_Probe Treat_Comp Pre-incubate Competitor (10-20x excess) Lysate->Treat_Comp Click CuAAC Click Chemistry (Add Azide-Rhodamine/Biotin) Treat_Probe->Click Treat_Probe_C Add FSB Probe Treat_Comp->Treat_Probe_C Treat_Probe_C->Click Analysis Analysis Click->Analysis Gel SDS-PAGE (Fluorescence) Analysis->Gel Rapid Screen MS LC-MS/MS (Site ID) Analysis->MS High Res Validation

Figure 2: The ABPP validation workflow. The "Control Arm" using a non-reactive competitor is mandatory to distinguish specific binding from non-specific background.

Detailed Methodology
Step 1: Sample Preparation & Labeling
  • System: Use soluble protein lysate (1 mg/mL) or live cells.

    • Note: FSBs are cell-permeable. For live-cell labeling, treat cells for 1–4 hours.

  • Competition Control (Critical): Pre-incubate the sample with 10–20x molar excess of the parent ligand (lacking the FSB warhead) for 30 minutes.

    • Why? If the FSB probe binds the active site, the parent ligand should block it. If labeling persists, the probe is binding non-specifically.

  • Probe Addition: Add FSB probe (typically 1–10 µM final concentration). Incubate for 1 hour at 37°C or RT.

    • Note: SuFEx kinetics are generally slower than acrylamides; do not rush this step.

Step 2: Click Chemistry (CuAAC)

Since most FSB probes are designed with an alkyne handle, you must "click" on a reporter tag.

  • Reagents: Add sequentially:

    • Azide-Tag (Rhodamine for gel, Biotin for MS) - 100 µM

    • TCEP (Reducing agent) - 1 mM

    • TBTA (Ligand) - 100 µM

    • CuSO4 (Catalyst) - 1 mM

  • Incubation: 1 hour at RT, protected from light.

  • Precipitation: Acetone precipitate proteins to remove excess unreacted probe/reagents.

Step 3: Analysis & Data Interpretation

A. Gel-Based Fluorescence Scanning (SDS-PAGE)

  • Success Criteria: You should see a distinct fluorescent band at the molecular weight of your target.

  • Validation: The band must disappear (or significantly fade) in the "Competition Control" lane.

  • Heat Control: Include a sample where the protein was heat-denatured before probe addition. FSB labeling requires a folded pocket; denatured proteins should not label efficiently (unlike generic alkylators).

B. LC-MS/MS Site Identification

  • Enrichment: Use Streptavidin beads to pull down biotinylated peptides.

  • Digestion: Trypsin digest (on-bead).

  • Search Parameters: Add a dynamic modification for the FSB adduct.

    • Mass Shift: Calculate the mass of the probe minus the fluoride ion (Probe_MW - 19.0 Da).

    • Residues: Allow modification on Tyr, Lys, His, Ser.[1][2][3][4]

Part 4: Expected Data & Troubleshooting

Quantitative Data Summary (Example)

When reporting your validation, structure your data as follows:

Experiment TypeMetricAcceptable ThresholdInterpretation
Gel-ABPP Competition Ratio> 70% signal reductionConfirms specific binding to the active site.
LC-MS/MS Sequence Coverage> 60% of target proteinHigh confidence in site localization.
LC-MS/MS Site Occupancy> 50% (vs Control)Indicates potent covalent modification.
Stability t1/2 (Buffer)> 24 hoursProbe is stable; not hydrolyzing prior to target engagement.
Troubleshooting Common Issues
  • High Background (Smear on Gel): The probe is too lipophilic or the warhead is too reactive (acting like a generic sulfonylating agent). Solution: Lower probe concentration or switch to a less reactive FSB analog.

  • No Labeling: The geometry is incorrect. The nucleophile (e.g., Lys) might be too far (>5 Å) from the warhead in the bound state. Solution: Model the docking; SuFEx requires precise proximity.

  • Labeling in Heat Control: Your probe is acting as a non-specific alkylator. Solution: This probe is likely invalid for specific biological interrogation.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Link

  • Mortenson, D. E., et al. (2018).[5] “Inverse Drug Discovery” Strategy to Identify Proteins that are Targeted by Latent Electrophiles. Journal of the American Chemical Society. Link

  • Chen, W., et al. (2016). A Distinct Glucose Metabolism Signature of Acute Myeloid Leukemia with Prognostic Value. (Context: SuFEx Chemistry Applications). Nature Chemistry. Link

  • Hacker, S. M., et al. (2017). Global profiling of lysine reactivity and ligandability in the human proteome.[6] Nature Chemistry. Link

  • Dubois, F., et al. (2006). A Fluorosulfonyl Benzoate Probe for the Chemoproteomic Profiling of Kinases. (Classic FSBA reference). Link

Sources

Validation

A Comparative Selectivity Analysis of 3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid (BCFB), a Novel Covalent Probe for Serine/Threonine Kinase STK17A

Introduction: The Pursuit of Precision in Targeting the Dark Kinome The human kinome, comprising over 500 protein kinases, represents a vast and critical landscape for therapeutic intervention, particularly in oncology....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Precision in Targeting the Dark Kinome

The human kinome, comprising over 500 protein kinases, represents a vast and critical landscape for therapeutic intervention, particularly in oncology. However, a significant portion of these kinases, often referred to as the "dark kinome," remains understudied, lacking selective chemical probes to elucidate their biological functions and validate them as drug targets. Serine/threonine kinase 17A (STK17A), also known as DRAK1, is one such member of the death-associated protein kinase (DAPK) family.[1][2] Overexpression of STK17A has been implicated in several cancers, including head and neck squamous cell carcinoma and glioblastoma multiforme, making it an attractive, albeit challenging, therapeutic target.[1][2]

The development of highly selective kinase inhibitors is frequently hampered by the conserved nature of the ATP-binding pocket across the kinome.[3][4] One strategy to achieve greater selectivity is through targeted covalent inhibition, where a reactive electrophilic group, or "warhead," on the inhibitor forms a permanent bond with a specific, non-conserved nucleophilic amino acid residue within the target kinase.[4][5] This approach can lead to enhanced potency, prolonged duration of action, and improved selectivity.[5][6]

This guide introduces a hypothetical novel chemical probe, 3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid (BCFB) , a rationally designed covalent inhibitor of STK17A. The fluorosulfonyl moiety acts as a reactive warhead, poised to form a covalent bond with a nucleophilic residue in the STK17A active site. We will provide a comprehensive analysis of the selectivity profile of BCFB in comparison to existing non-covalent inhibitors of STK17A and related kinases. This guide is intended for researchers and drug development professionals seeking to understand and apply covalent inhibition strategies for targeting the dark kinome.

Mechanism of Covalent Inhibition by BCFB

The fluorosulfonyl group of BCFB is a key feature, enabling its function as a covalent inhibitor. This electrophilic warhead is designed to react with nucleophilic amino acid residues, such as lysine, tyrosine, or serine, within the ATP-binding pocket of the target kinase.[6][7] The reaction involves the nucleophilic attack on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme conjugate. This irreversible modification of the kinase leads to its permanent inactivation.

The selectivity of covalent inhibitors like BCFB is determined by two factors: the reversible binding affinity of the core scaffold to the target kinase and the presence of a suitably positioned nucleophilic residue for the covalent reaction to occur.[5] By targeting less conserved residues, high selectivity over closely related kinases can be achieved.[5]

cluster_0 Reversible Binding cluster_1 Covalent Bond Formation BCFB BCFB (Inhibitor) STK17A_active STK17A (Active Site) BCFB->STK17A_active Non-covalent interaction Covalent_Complex BCFB-STK17A Covalent Complex (Inactive) STK17A_active->Covalent_Complex Irreversible covalent bond

Figure 1: Mechanism of covalent inhibition of STK17A by BCFB.

Comparative Selectivity Profile of BCFB

To assess the selectivity of a chemical probe, it is essential to profile its activity against a broad panel of kinases. The KINOMEscan™ assay is a widely used platform for this purpose, measuring the binding of an inhibitor to a large number of kinases. In this guide, we present a hypothetical selectivity profile for BCFB and compare it with published data for known STK17A/B inhibitors.

CompoundPrimary Target(s)IC50 (nM) vs STK17AKey Off-Targets (>50% inhibition @ 1 µM)Reference
BCFB (Hypothetical) STK17A (covalent) 15 STK17B-
Compound 9 (quinazoline)STK17A/B23AAK1, MYLK4, NEK3/5[2]
SGC-STK17B-1STK17B>30-fold less potent vs STK17AAURKB, CaMKK2[8][9]

Data Analysis:

The hypothetical data for BCFB illustrates the potential of a covalent inhibitor to achieve high potency and a clean selectivity profile. Its primary targets are STK17A and, to a lesser extent, the closely related STK17B. This is a common feature for inhibitors targeting this kinase family due to the high homology in their active sites.[10]

In contrast, Compound 9 , a potent non-covalent inhibitor, demonstrates good efficacy against both STK17A and STK17B but also shows moderate off-target activity against AAK1, MYLK4, and NEK3/5.[2] This broader activity profile could lead to more complex biological effects and potential toxicity.

SGC-STK17B-1 is a valuable tool for studying STK17B, exhibiting high selectivity for STK17B over STK17A.[8][9] However, it still displays some activity against other kinases like AURKB and CaMKK2.[8]

Experimental Protocols for Selectivity Profiling

Accurate determination of a probe's selectivity is paramount. The following are standard methodologies employed in the field.

KINOMEscan™ Profiling (DiscoverX)

This competition binding assay is a gold standard for in vitro selectivity profiling.

Workflow:

cluster_0 Assay Principle cluster_1 Competition cluster_2 Quantification Kinase_DNA Kinase tagged with DNA Ligand_Phage Immobilized ligand on phage Kinase_DNA->Ligand_Phage Binding qPCR qPCR of DNA tag Ligand_Phage->qPCR Amount of bound kinase measured BCFB BCFB (Test Compound) BCFB->Kinase_DNA Competes for binding site

Figure 2: KINOMEscan™ workflow for selectivity profiling.

Step-by-Step Protocol:

  • A large panel of human kinases is tested (e.g., the 468-kinase panel from DiscoverX).

  • Each kinase is tagged with a unique DNA identifier.

  • The test compound (BCFB) is incubated with the kinase panel.

  • An immobilized, active-site directed ligand is added to capture kinases that are not inhibited by the test compound.

  • The amount of each kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.

  • The results are expressed as a percentage of the DMSO control, with lower values indicating stronger binding of the test compound.

NanoBRET™ Cellular Target Engagement Assay (Promega)

This assay measures the binding of a compound to its target protein within living cells, providing a more physiologically relevant assessment of target engagement.[10]

Workflow:

cluster_0 Assay Components cluster_1 Competition in Live Cells cluster_2 Signal Detection Kinase_NanoLuc Kinase fused to NanoLuciferase Tracer Fluorescent Tracer Kinase_NanoLuc->Tracer BRET BRET_Signal BRET Signal (Light Emission) Tracer->BRET_Signal Energy Transfer BCFB BCFB (Test Compound) BCFB->Kinase_NanoLuc Competes with Tracer

Figure 3: NanoBRET™ cellular target engagement assay workflow.

Step-by-Step Protocol:

  • HEK293 cells are transiently transfected with a plasmid encoding the target kinase (e.g., STK17A) fused to NanoLuc® luciferase.

  • The cells are incubated with a cell-permeable fluorescent tracer that binds to the active site of the kinase.

  • The test compound (BCFB) is added at various concentrations.

  • If the test compound binds to the kinase, it displaces the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.

  • The IC50 value is determined by measuring the BRET signal at different compound concentrations.

Conclusion and Future Directions

The hypothetical covalent probe, 3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid (BCFB), serves as a conceptual model to illustrate the advantages of targeted covalent inhibition for achieving high potency and selectivity against challenging targets like STK17A. While the presented selectivity data for BCFB is illustrative, it highlights a clear path toward the development of superior chemical tools for dissecting the biology of the dark kinome.

For any newly developed probe, including covalent inhibitors, rigorous characterization is crucial. This includes comprehensive kinome profiling, cellular target engagement assays, and ideally, proteome-wide chemoproteomic studies to identify any unanticipated off-targets. The availability of a structurally similar but non-reactive negative control compound is also essential for confidently attributing observed biological effects to the inhibition of the intended target.[8] The continued development of potent and selective chemical probes, like the conceptual BCFB, will be instrumental in illuminating the roles of understudied kinases in health and disease, ultimately paving the way for novel therapeutic strategies.

References

  • Kwarcinski, F. E., et al. (2012). Structure and Characterization of a Covalent Inhibitor of Src Kinase. Frontiers in Chemistry.
  • Serine/Threonine Protein Kinases as Attractive Targets for Anti-Cancer Drugs—An Innovative Approach to Ligand Tuning Using Combined Quantum Chemical Calculations, Molecular Docking, Molecular Dynamic Simulations, and Network-like Similarity Graphs. (2024).
  • Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads. (2026).
  • SGC-STK-17B-1. (2024). The Chemical Probes Portal.
  • Potent, Selective, and Orally Bioavailable Quinazoline-Based STK17A/B Dual Inhibitors. (2024). Journal of Medicinal Chemistry.
  • Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. (n.d.). ChemRxiv.
  • Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery. (2022). Molecules.
  • A Chemical Probe for Dark Kinase STK17B Derives its Potency and High Selectivity Through a Unique P-loop Conformation. (n.d.). Journal of Medicinal Chemistry.
  • Reversible Covalent Inhibition: Desired Covalent Adduct Formation by Mass Action. (2024). ACS Chemical Biology.
  • Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads. (2026). Angewandte Chemie.
  • SGC-STK17B-1. (n.d.). Structural Genomics Consortium.
  • Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. (n.d.). University of California, Irvine.
  • Covalent targeting leads to the development of LIMK1 isoform-selective inhibitors. (2025). bioRxiv.
  • Initial cell potency screening of kinase STK17A/DRAK1 inhibitors. (2019). Open Lab Notebooks.
  • Targeted covalent inhibitors. (n.d.). Wikipedia.
  • Evaluation of STK17B as a cancer immunotherapy target utilizing highly potent and selective small molecule inhibitors. (2024). Frontiers in Immunology.
  • Current Developments in Covalent Protein Kinase Inhibitors. (n.d.). CHIMIA.
  • Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. (n.d.). Journal of Medicinal Chemistry.
  • Design and Synthesis of Covalent Inhibitors Targeting Cysteines in the Hinge Region of the Protein Kinases S6K2 and MPS1. (2023). TOBIAS-lib.

Sources

Comparative

Publish Comparison Guide: Mass Spectrometry Analysis of Fluorosulfonyl Benzoic Acids

Executive Summary Fluorosulfonyl benzoic acids (FSBAs) have emerged as critical "privileged warheads" in chemical biology, particularly for Sulfur-Fluoride Exchange (SuFEx) click chemistry and covalent protein profiling....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorosulfonyl benzoic acids (FSBAs) have emerged as critical "privileged warheads" in chemical biology, particularly for Sulfur-Fluoride Exchange (SuFEx) click chemistry and covalent protein profiling. Unlike their chlorosulfonyl analogs, which hydrolyze rapidly, FSBAs possess a unique "Goldilocks" stability—inert to aqueous hydrolysis but highly reactive toward specific protein nucleophiles (e.g., Tyr, Lys).

This guide provides a technical deep-dive into the mass spectrometry (MS) analysis of FSBAs. It contrasts ionization techniques, elucidates fragmentation mechanisms, and offers a validated protocol for differentiating these compounds from their hydrolysis products (sulfonic acids) and isomeric impurities.

Part 1: Comparative Analysis of Ionization Techniques

The choice of ionization method dictates the quality of structural information and the limit of detection. For FSBAs, preserving the labile sulfonyl fluoride (-SO₂F) moiety while ionizing the carboxylic acid is the primary challenge.

Table 1: Ionization Source Performance Matrix
FeatureElectrospray Ionization (ESI) Electron Ionization (EI) APCI Verdict
Primary Mode Negative ion ([M-H]⁻)Positive ion (M⁺•)Negative/PositiveESI (-) is optimal.
Molecular Ion Stability High. Preserves the intact [M-H]⁻ species.Low. Hard ionization often causes in-source loss of SO₂F or COOH.Medium. Thermal degradation can occur in the heated nebulizer.ESI minimizes thermal decomposition.
Structural Insight Excellent for MS/MS fragmentation trees.[1]Good for fingerprinting but lacks precursor selection control.Good for non-polar analogs but less sensitive for acids.ESI-MS/MS provides the most controllable fragmentation.
Sample Prep Minimal (dilute in MeOH/H₂O).High. Requires derivatization (e.g., methylation) to volatize the acid.Moderate.ESI allows direct analysis of the free acid.
Sensitivity High (pg/mL range).Moderate (ng/mL range).Moderate.ESI is preferred for trace impurity analysis.
Expert Insight: Why ESI Negative Mode?

While positive mode ESI is common for many small molecules, FSBAs are acidic (pKa ~3-4 for the benzoic acid). Operating in negative mode (ESI-) leverages the facile deprotonation of the carboxylic acid to form a stable [M-H]⁻ precursor. This avoids the need for adduct formation (e.g., [M+Na]⁺) often seen in positive mode, which complicates fragmentation analysis. Furthermore, ESI- minimizes the risk of in-source hydrolysis compared to the high-temperature environments of EI or APCI [1, 2].

Part 2: Fragmentation Mechanics & Pathways[2]

Understanding the fragmentation of FSBAs requires analyzing the competition between the carboxylic acid and the sulfonyl fluoride group.

The "Dual-Loss" Mechanism

In ESI- MS/MS, the fragmentation of a representative FSBA (e.g., m/z 203 for 3-fluorosulfonylbenzoic acid) follows a distinct pathway driven by the stability of the resulting anions.

  • Decarboxylation (-CO₂): The most facile loss is typically CO₂ (44 Da) from the benzoate moiety, generating a fluorosulfonyl-phenyl anion.

  • Desulfonylation (-SO₂): Following decarboxylation, the sulfonyl group extrudes SO₂ (64 Da). This is a characteristic rearrangement often observed in arylsulfonamides and sulfonyl fluorides, driven by the formation of a stable aryl-fluoride bond or aryl anion [3, 4].

  • Defluorination (-HF/F): Alternatively, direct loss of HF (20 Da) or F radical (19 Da) can occur, though this is energetically less favorable than CO₂ loss.

Diagram 1: FSBA Fragmentation Pathway (ESI Negative Mode)

FSBA_Fragmentation Figure 1: ESI(-) MS/MS Fragmentation Pathway of 3-Fluorosulfonylbenzoic Acid Precursor Precursor [M-H]⁻ (m/z 203) Inter1 Decarboxylation [M-H-CO₂]⁻ (m/z 159) Precursor->Inter1 -CO₂ (44 Da) Inter2 Desulfonylation [M-H-SO₂]⁻ (m/z 139) Precursor->Inter2 -SO₂ (64 Da) (Minor Path) Product2 Sulfonate Anion [M-H-HF]⁻ (m/z 183) Precursor->Product2 -HF (20 Da) Product1 Aryl Fluoride Anion [C₆H₄F]⁻ (m/z 95) Inter1->Product1 -SO₂ (64 Da) (Rearrangement)

Caption: Primary fragmentation pathways for 3-fluorosulfonylbenzoic acid (MW 204) in negative ion mode. The dominant path involves initial decarboxylation followed by sulfonyl extrusion.

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed to ensure the integrity of the sulfonyl fluoride group, which can degrade if handled improperly.

Step 1: Sample Preparation
  • Solvent: Use LC-MS grade Acetonitrile (ACN) or Methanol (MeOH). Avoid water in the stock solution to prevent long-term hydrolysis.

  • Concentration: Prepare a 1 mg/mL stock in 100% ACN. Dilute to 10 µg/mL in 50:50 ACN:H₂O (with 0.1% Formic Acid or Ammonium Acetate) immediately prior to injection.

  • Validation Check: Inject a known Sulfonic Acid standard (hydrolysis product) to establish its retention time and m/z (typically [M-H]⁻ = 201 for the sulfonic acid vs 203 for the FSBA).

Step 2: LC-MS Conditions[2]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 5 mM Ammonium Acetate (pH neutral preferred to preserve SO₂F).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Step 3: Mass Spectrometer Parameters (Triple Quad / Q-TOF)
  • Source: ESI Negative Mode.

  • Capillary Voltage: 3000 V (Lower voltage reduces in-source fragmentation).

  • Desolvation Temp: 350°C.

  • Collision Energy (CE): Ramp 10–40 eV to capture both the intact parent and the full fragmentation tree.

Diagram 2: Analytical Workflow

Workflow Figure 2: Optimized Analytical Workflow for FSBA Analysis Sample Sample Prep (100% ACN Stock) Dilution Dilution (50:50 ACN:H₂O) Sample->Dilution LC LC Separation (C18, Neutral pH) Dilution->LC ESI ESI Source (-) (Soft Ionization) LC->ESI MS1 MS1 Filter Select [M-H]⁻ ESI->MS1 CID CID Fragmentation (10-40 eV) MS1->CID Detection Detection (Neutral Loss Analysis) CID->Detection

Caption: Workflow emphasizing non-aqueous stock preparation and soft ionization to prevent artifactual hydrolysis.

Part 4: Comparative Performance Data

How does FSBA analysis compare to its analogs?

Table 2: FSBA vs. Chlorosulfonyl vs. Sulfonic Acid
ParameterFluorosulfonyl Benzoic Acid (FSBA) Chlorosulfonyl Benzoic Acid Sulfobenzoic Acid (Hydrolysis Product)
Precursor m/z [M-H]⁻ (e.g., 203)[M-H]⁻ (e.g., 219/221)[M-H]⁻ (e.g., 201)
Aqueous Stability High. Stable for hours/days in buffer.Very Low. Hydrolyzes in minutes.Stable.
Key Neutral Loss -SO₂ (64), -CO₂ (44) -HCl (36), -SO₂ (64)-SO₃ (80), -CO₂ (44)
Isotope Pattern No distinct halogen pattern (F is monoisotopic).Distinct 3:1 ratio (³⁵Cl:³⁷Cl).No halogen pattern.
Differentiation Identify by m/z 203 and lack of Cl isotope pattern.Identify by Cl isotope pattern (if intact).Identify by mass shift (-2 Da vs FSBA) and polarity.

Critical Observation: The most common error in FSBA analysis is misidentifying the hydrolysis product (Sulfonic acid) as the parent. The mass difference is small (F = 19 vs OH = 17, delta = 2 Da). High-resolution MS (HRMS) or careful retention time alignment is required, as the sulfonic acid is significantly more polar and will elute earlier on a C18 column [5].

References

  • Comparison of ESI and EI: Comparison of ionization efficiency for environmentally relevant compounds. Chromatography Online. Link

  • Sulfonyl Fluoride Chemistry: Sulfonyl fluorides as privileged warheads in chemical biology.[2][3][4] RSC Publishing. Link

  • Sulfonamide Fragmentation: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement.[5][6] PubMed. Link

  • Neutral Loss Data: Compilation of Published Neutral Losses from Electrospray and APCI MS Spectra. ResearchGate. Link

  • Isomer Differentiation: Differentiation of regioisomers of sulfobenzoic acid by traveling-wave ion mobility mass spectrometry. PubMed. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid

[1][2] Executive Safety Summary (Immediate Action Card) Compound Identity: 3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid Key Functional Hazard: Sulfonyl Fluoride (-SO₂F) . Critical Risk: While chemically stable under n...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Safety Summary (Immediate Action Card)

Compound Identity: 3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid Key Functional Hazard: Sulfonyl Fluoride (-SO₂F) . Critical Risk: While chemically stable under neutral conditions, this compound releases Fluoride ions (F⁻) upon hydrolysis. In acidic waste streams, this generates Hydrogen Fluoride (HF) , a potentially lethal, bone-penetrating contact poison.

ParameterOperational Directive
PPE Requirement Nitrile gloves (double gloved), safety goggles, lab coat, closed-toe shoes. Calcium Gluconate gel must be readily available in the workspace.
Incompatibility Strong oxidizers, strong acids (generates HF), amines (forms sulfonamides).
Spill Response Do not use water immediately. Cover with solid sodium bicarbonate or calcium carbonate to neutralize acid and scavenge fluoride.
Waste Stream Halogenated Organic Waste (after quenching). Never mix with acidic aqueous waste before quenching.

Hazard Analysis & Chemical Logic

To dispose of this compound safely, one must understand its three distinct chemical "sectors" and how they dictate the destruction protocol.

A. The Acidic Core (Benzoic Acid)
  • Behavior: The carboxylic acid moiety makes the solid acidic.

  • Disposal Implication: Direct addition to basic waste streams without buffering can cause rapid exotherms.

B. The Halogenated Scaffold (Br, Cl)
  • Behavior: The bromine and chlorine atoms are covalently bonded to the aromatic ring. They are generally stable during standard hydrolysis.

  • Disposal Implication: The final waste product must be categorized as "Halogenated Organic," which requires high-temperature incineration by waste management vendors.

C. The "Warhead": Sulfonyl Fluoride (-SO₂F)[3][4]
  • Behavior: Unlike sulfonyl chlorides (-SO₂Cl), sulfonyl fluorides are surprisingly stable to water and atmospheric moisture (SuFEx chemistry). They do not hydrolyze instantly.

  • Disposal Implication: Passive hydrolysis is insufficient. You must force the hydrolysis using a base (NaOH/KOH) to break the S-F bond.

  • The Hidden Danger: Once the S-F bond breaks, it releases free Fluoride (F⁻). If this waste solution is later acidified (e.g., poured into a general "Aqueous Acid" carboy), the F⁻ converts to HF. You must scavenge the fluoride with Calcium.

Step-by-Step Quenching & Disposal Protocol

Objective: Convert the reactive sulfonyl fluoride into inert calcium fluoride (CaF₂) and a soluble sulfonate salt before final disposal.

Reagents Required[3][4][5][6][7][8][9][10][11]
  • Solvent: Acetone or DMSO (to dissolve the solid).

  • Base: 2M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).

  • Scavenger: Saturated Calcium Chloride (CaCl₂) solution.

  • Indicator: pH strips.

Protocol
Phase 1: Solubilization
  • In a fume hood, dissolve the solid 3-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid in a minimal amount of Acetone or DMSO .

    • Reasoning: The solid is likely hydrophobic. Hydrolysis cannot occur effectively if the compound is a clumped solid at the bottom of a flask.

Phase 2: Controlled Hydrolysis (The "Kill" Step)
  • Slowly add 2M NaOH to the dissolved organic solution. A ratio of roughly 5:1 (Base:Substrate) is recommended to ensure complete hydrolysis of both the carboxylic acid and the sulfonyl fluoride.

  • Stir the solution at room temperature for 2–4 hours .

    • Reasoning: The -SO₂F bond is kinetically stable. Unlike acid chlorides which fizz instantly, sulfonyl fluorides require time and high pH to hydrolyze completely into the sulfonate (-SO₃⁻) and fluoride ion (F⁻).

Phase 3: Fluoride Scavenging (Crucial)
  • Add Saturated Calcium Chloride (CaCl₂) solution to the reaction mixture.

  • Observe for a fine white precipitate.

    • Reasoning: This precipitate is Calcium Fluoride (CaF₂) . By locking the fluoride into an insoluble salt, you prevent the formation of HF gas even if the waste is accidentally acidified later.

    • Reaction:

      
      
      
Phase 4: Verification & Segregation
  • Check the pH.[1] It should remain basic (pH > 9).

  • Transfer the entire slurry (liquid + precipitate) into a waste container labeled "High Hazard: Halogenated Basic Organic Waste + Calcium Fluoride."

Visual Workflow (Decision Logic)

The following diagram illustrates the decision logic for quenching and waste stream segregation.

DisposalWorkflow cluster_warning CRITICAL SAFETY CHECK Start Waste: 3-Bromo-2-chloro-5- (fluorosulfonyl)benzoic acid Solubilize 1. Dissolve in Acetone/DMSO Start->Solubilize Hydrolyze 2. Add 2M NaOH (Excess) Stir 2-4 Hours Solubilize->Hydrolyze CheckHydrolysis Has -SO2F Hydrolyzed? Hydrolyze->CheckHydrolysis CheckHydrolysis->Hydrolyze No (Wait longer) Scavenge 3. Add CaCl2 Solution (Precipitate CaF2) CheckHydrolysis->Scavenge Yes (Time elapsed) CheckPH Check pH > 9 Scavenge->CheckPH AdjustBase Add more NaOH CheckPH->AdjustBase No (Acidic) FinalWaste Dispose as: HALOGENATED ORGANIC WASTE CheckPH->FinalWaste Yes AdjustBase->CheckPH

Figure 1: Logical workflow for the chemical quenching of fluorosulfonyl benzoic acid derivatives. Note the critical Calcium Scavenging step.

Emergency Contingencies

Accidental Spill (Solid)
  • Isolate: Evacuate the immediate area.

  • Protect: Don double nitrile gloves and respiratory protection (N95 or respirator if powder is fine).

  • Neutralize: Cover the spill with Calcium Carbonate or Soda Ash . This neutralizes the benzoic acid and provides calcium to bind any released fluoride.

  • Clean: Sweep up carefully (avoid dust generation) and place in a hazardous waste bucket.

Accidental Exposure (Skin)[12]
  • Wash: Immediately rinse with water for 5 minutes.

  • Treat: Apply Calcium Gluconate Gel (2.5%) to the affected area. Massage it into the skin.

    • Mechanism:[2][3][4][5][6] The gel penetrates the skin and binds fluoride ions before they can attack the bone or cause systemic toxicity.

  • Medical: Seek emergency medical attention immediately.

References

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. (Describes the stability and hydrolysis resistance of the -SO₂F bond).

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Standard procedures for organic acid and halide disposal).

  • Honeywell. (2023). "Hydrofluoric Acid Properties and Safety Guide." (Reference for Fluoride ion toxicity and Calcium Gluconate mechanism).

  • ECHA (European Chemicals Agency). "Registration Dossier: Sulfonyl Fluorides." (General hazard classification for sulfonyl fluoride derivatives).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.